molecular formula C17H19N5O2S B2794753 GS-829845 CAS No. 1257705-09-1

GS-829845

Cat. No.: B2794753
CAS No.: 1257705-09-1
M. Wt: 357.4 g/mol
InChI Key: BYWJAVQGRJEEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-829845 is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJAVQGRJEEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257705-09-1
Record name GS-829845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of GS-829845 as the Primary Active Metabolite of Filgotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an oral, preferential inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines. It is approved for the treatment of certain inflammatory diseases. Following oral administration, Filgotinib is rapidly and extensively metabolized to its primary and major active metabolite, GS-829845. This technical guide provides an in-depth overview of the formation, pharmacokinetic profile, and pharmacodynamic activity of this compound, highlighting its crucial role in the overall therapeutic effect of Filgotinib.

Metabolic Pathway of Filgotinib to this compound

Filgotinib undergoes significant metabolism to form this compound. This biotransformation is primarily mediated by carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[1] CES2 is predominantly found in the intestine, with lower expression in the liver, while CES1 is mainly expressed in the liver.[2] The metabolic reaction involves the hydrolysis of the cyclopropylcarboxamide moiety of Filgotinib.

Filgotinib Metabolism Filgotinib Filgotinib GS829845 This compound (Active Metabolite) Filgotinib->GS829845 Hydrolysis Enzyme Carboxylesterase 2 (CES2) >> Carboxylesterase 1 (CES1) Enzyme->Filgotinib

Caption: Metabolic conversion of Filgotinib to its active metabolite, this compound.

Pharmacokinetic Properties

Both Filgotinib and this compound exhibit distinct pharmacokinetic profiles. While Filgotinib is rapidly absorbed, its metabolite, this compound, has a longer half-life and significantly higher systemic exposure.[2]

Table 1: Pharmacokinetic Parameters of Filgotinib and this compound in Humans
ParameterFilgotinibThis compoundReference
Tmax (median, hours) 2-35[1]
Terminal Half-life (hours) ~7~19[1]
Systemic Exposure (AUC) Lower~16- to 20-fold higher than Filgotinib
Plasma Protein Binding 55-59%39-44%
Primary Route of Elimination MetabolismRenal

Pharmacodynamic Activity: Inhibition of the JAK-STAT Pathway

Filgotinib and this compound exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of many cytokines implicated in inflammatory diseases, such as IL-6 and interferons. By preferentially inhibiting JAK1, Filgotinib and its metabolite block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory genes. This compound has a similar JAK1 selectivity profile to Filgotinib but is approximately 10-fold less potent in vitro. However, its significantly higher systemic exposure contributes substantially to the overall pharmacodynamic effect of the drug.

JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation GeneTranscription Pro-inflammatory Gene Transcription DNA->GeneTranscription Filgotinib_GS829845 Filgotinib & This compound Filgotinib_GS829845->JAK1 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor

Caption: Inhibition of the JAK-STAT signaling pathway by Filgotinib and this compound.

Experimental Protocols

In Vitro Metabolism of Filgotinib

Objective: To determine the metabolic stability of Filgotinib and identify its metabolites in human liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing Filgotinib (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The disappearance of Filgotinib and the formation of this compound are monitored by LC-MS/MS.

Quantification of Filgotinib and this compound in Plasma by LC-MS/MS

Objective: To simultaneously quantify the concentrations of Filgotinib and this compound in plasma samples.

Methodology:

  • Sample Preparation: To a 50 µL plasma sample, add a protein precipitation agent (e.g., methanol) containing an internal standard.

  • Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Shim-pack Scepter C18-120).

    • Mobile Phase: A gradient of water and methanol with 0.1% formic acid.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer (e.g., QTRAP 4500).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Filgotinib, this compound, and the internal standard.

LC-MS/MS Workflow PlasmaSample Plasma Sample (50 µL) ProteinPrecipitation Protein Precipitation (Methanol + Internal Standard) PlasmaSample->ProteinPrecipitation Centrifugation Vortex & Centrifuge ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Injection LC Injection SupernatantCollection->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection MS/MS Detection (ESI+, MRM) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of Filgotinib and this compound in plasma by LC-MS/MS.

Whole Blood Phospho-STAT1 (pSTAT1) Flow Cytometry Assay

Objective: To assess the pharmacodynamic activity of Filgotinib and this compound by measuring the inhibition of cytokine-induced STAT1 phosphorylation.

Methodology:

  • Blood Collection: Collect whole blood in heparin-containing tubes.

  • In Vitro Treatment: Incubate whole blood with various concentrations of Filgotinib, this compound, or vehicle control.

  • Cytokine Stimulation: Stimulate the blood samples with a cytokine that signals through JAK1, such as interferon-alpha (IFN-α) or interleukin-6 (IL-6), to induce STAT1 phosphorylation.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like lymphocytes and monocytes) and an antibody specific for the phosphorylated form of STAT1 (pSTAT1).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the pSTAT1 signal within the defined immune cell populations.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine-induced pSTAT1 by Filgotinib and this compound.

Conclusion

This compound is the major and active metabolite of Filgotinib, playing a pivotal role in its overall clinical efficacy. While less potent than the parent compound, its significantly higher and sustained systemic exposure ensures prolonged target engagement with JAK1. A thorough understanding of the metabolic pathway, pharmacokinetic profiles, and pharmacodynamic effects of both Filgotinib and this compound is essential for the continued development and clinical application of this therapeutic agent. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical assessment of Filgotinib and other JAK inhibitors.

References

GS-829845 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a Janus kinase 1 (JAK1) preferential inhibitor. While this compound also exhibits a preferential inhibition of JAK1, it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2][3][4] However, this compound possesses a significantly longer half-life and demonstrates higher systemic exposure in comparison to Filgotinib, contributing substantially to the overall therapeutic effect.[3] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C17H19N5O2S and a molecular weight of 357.43 g/mol . Its chemical structure and key identifiers are summarized in the table below.

PropertyValue
IUPAC Name 4-[(4-{2-amino-\triazolo[1,5-a]pyridin-5-yl}phenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione
Molecular Formula C17H19N5O2S
Molecular Weight 357.43 g/mol
CAS Number 1257705-09-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Pharmacological Properties

Mechanism of Action

This compound, like its parent compound Filgotinib, is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses and inflammatory processes. By preferentially inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines that are dependent on JAK1.

In Vitro Activity

The inhibitory activity of this compound against JAK1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 11.9 µM. While it is established that this compound is a preferential JAK1 inhibitor, specific IC50 values for its activity against JAK2, JAK3, and TYK2 are not as readily available in the public domain as those for Filgotinib. For comparison, Filgotinib exhibits IC50 values of 10 nM, 28 nM, 810 nM, and 116 nM for JAK1, JAK2, JAK3, and TYK2, respectively. This highlights the significantly higher potency of the parent compound.

The table below summarizes the known in vitro inhibitory activities.

CompoundJAK1 IC50JAK2 IC50JAK3 IC50TYK2 IC50
This compound 11.9 µMNot ReportedNot ReportedNot Reported
Filgotinib 10 nM28 nM810 nM116 nM
Pharmacokinetics

This compound is formed from Filgotinib primarily through the action of the enzyme carboxylesterase 2 (CES2). It exhibits a longer terminal half-life (approximately 19-27 hours) compared to Filgotinib (approximately 5-11 hours). This longer half-life, combined with its substantial formation, results in a systemic exposure (Area Under the Curve, AUC) that is approximately 16- to 20-fold higher than that of the parent compound. The primary route of elimination for this compound is renal.

Pharmacokinetic ParameterThis compoundFilgotinib
Terminal Half-life (t½) ~19 - 27 hours~5 - 11 hours
Systemic Exposure (AUC) ~16-20x higher than Filgotinib-
Primary Route of Elimination RenalMetabolism

Experimental Protocols

In Vivo Solution Preparation

A common protocol for preparing an in vivo dosing solution of this compound involves creating a suspended solution. For example, to prepare a 2.5 mg/mL solution, a stock solution in DMSO (e.g., 25 mg/mL) is first prepared. This stock solution is then diluted with a vehicle typically composed of PEG300, Tween-80, and saline. A sample preparation could involve adding 100 µL of the DMSO stock to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline to reach a final volume of 1 mL. This type of formulation is suitable for oral and intraperitoneal administration in animal studies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the simultaneous quantification of Filgotinib and this compound in biological matrices such as human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical protocol would involve protein precipitation from the plasma sample using an organic solvent like methanol. The supernatant is then injected into an LC system equipped with a suitable analytical column (e.g., a C18 column). The analytes are separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations

Metabolic Pathway of Filgotinib to this compound

Metabolic Pathway of Filgotinib to this compound Filgotinib Filgotinib (GS-6034) GS_829845 This compound (Active Metabolite) Filgotinib->GS_829845 Metabolism (Hydrolysis) CES2 Carboxylesterase 2 (CES2) CES2->Filgotinib

Caption: Metabolic conversion of Filgotinib to its active metabolite, this compound, mediated by Carboxylesterase 2.

JAK-STAT Signaling Pathway and Inhibition by this compound

JAK-STAT Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization GS_829845 This compound GS_829845->JAK1 Inhibition DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

References

An In-Depth Technical Guide to GS-829845 (CAS Number 1257705-09-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, an oral, preferential inhibitor of Janus kinase 1 (JAK1). This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound. The document summarizes its mechanism of action, key quantitative data including in vitro potency and human pharmacokinetics, and detailed experimental protocols for relevant assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biochemical and cellular functions.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1257705-09-1, is a critical component in the overall therapeutic effect of Filgotinib. Following oral administration, Filgotinib is rapidly and extensively metabolized to this compound.[1][2] While this compound is approximately 10-fold less potent than its parent compound, it exhibits a significantly longer plasma half-life and achieves higher systemic exposure, thereby contributing substantially to the sustained JAK1 inhibition observed in vivo.[1][3] This guide delves into the technical details of this compound, providing valuable information for researchers and professionals involved in drug development and the study of inflammatory diseases.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its therapeutic effect by preferentially inhibiting Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammation and immune responses.

The general mechanism of the JAK/STAT pathway involves the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4]

By inhibiting JAK1, this compound effectively dampens the signaling of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFNγ), which are known to play significant roles in the pathophysiology of autoimmune diseases like rheumatoid arthritis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation GS829845 This compound GS829845->JAK1_active Inhibition Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Binding & Activation

Figure 1: JAK/STAT Signaling Pathway Inhibition by this compound.

Quantitative Data

In Vitro Potency

This compound is a preferential inhibitor of JAK1. While direct IC50 values for this compound are not consistently published, it is widely reported to be approximately 10-fold less potent than its parent compound, Filgotinib. The table below provides the known IC50 values for Filgotinib and the estimated IC50 values for this compound.

KinaseFilgotinib IC50 (nM)Estimated this compound IC50 (nM)
JAK1 10~100
JAK2 28~280
JAK3 810~8100
TYK2 116~1160
Table 1: In Vitro Inhibitory Potency of Filgotinib and Estimated Potency of this compound against Janus Kinases.
Human Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by a longer half-life and higher systemic exposure compared to Filgotinib, contributing significantly to the overall pharmacodynamic effect.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 3 - 8 hours
Terminal Elimination Half-life (t½) ~19 hours
Systemic Exposure (AUC) vs. Filgotinib 16- to 20-fold higher
Steady-State Cmax (200 mg QD Filgotinib) 12 µM
Table 2: Summary of Human Pharmacokinetic Parameters for this compound.

Experimental Protocols

Biochemical JAK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the in vitro potency of this compound against JAK family kinases.

HTRF_Assay_Workflow start Start dispense_compound Dispense serial dilutions of This compound into 384-well plate start->dispense_compound add_enzyme_substrate Add JAK enzyme and peptide substrate solution dispense_compound->add_enzyme_substrate pre_incubate Pre-incubate at room temperature (e.g., 30 minutes) add_enzyme_substrate->pre_incubate initiate_reaction Initiate kinase reaction by adding ATP solution pre_incubate->initiate_reaction incubate_reaction Incubate at room temperature (e.g., 60-120 minutes) initiate_reaction->incubate_reaction stop_reaction Stop reaction and add HTRF detection reagents incubate_reaction->stop_reaction incubate_detection Incubate for detection (e.g., 60 minutes) stop_reaction->incubate_detection read_plate Read plate on HTRF-compatible reader (e.g., 665 nm and 615 nm) incubate_detection->read_plate analyze_data Calculate HTRF ratio and determine IC50 value read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for a Biochemical HTRF JAK Inhibition Assay.

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

  • Enzyme and Substrate Addition: Prepare a solution containing the specific JAK enzyme (e.g., JAK1) and a biotinylated peptide substrate in kinase reaction buffer. Add this solution to the wells containing the compound.

  • Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (APC) and 615 nm (europium).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Inhibition of Cytokine-Induced STAT Phosphorylation (Whole Blood Flow Cytometry)

This protocol outlines a method to assess the functional activity of this compound in a cellular context by measuring the inhibition of STAT phosphorylation.

Methodology:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Stimulate the blood samples with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT1 and pSTAT3, or IL-2 to induce pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C.

  • Red Blood Cell Lysis and Fixation: Lyse the red blood cells using a lysis buffer and simultaneously fix the leukocytes with formaldehyde.

  • Permeabilization: Permeabilize the fixed cells with a reagent such as cold methanol to allow for intracellular staining.

  • Antibody Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for a cell surface marker (e.g., CD4 for T-helper cells) and an intracellular phosphorylated STAT protein (e.g., anti-pSTAT1-PE).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a key active metabolite of Filgotinib that plays a major role in its therapeutic efficacy due to its preferential JAK1 inhibition and favorable pharmacokinetic profile. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working on JAK inhibitors and the treatment of inflammatory and autoimmune diseases. The provided diagrams and structured data facilitate a clear and concise understanding of the technical aspects of this compound. Further research into the specific cellular effects and long-term implications of this compound will continue to enhance our understanding of its therapeutic potential.

References

GS-829845: A Comprehensive Technical Overview of its Role in the JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. As a key player in the therapeutic effects of its parent compound, a thorough understanding of this compound's interaction with the JAK/STAT signaling pathway is critical for researchers and professionals in the field of drug development for inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action within the canonical JAK/STAT pathway.

Core Concepts: The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade utilized by a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, ultimately regulating gene expression. This pathway is integral to numerous cellular processes, including hematopoiesis, immune response, inflammation, and cell growth. The dysregulation of the JAK/STAT pathway is a hallmark of various autoimmune and inflammatory diseases.

The canonical pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment to the phosphorylated receptors, STATs are themselves phosphorylated by the activated JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes.

This compound: Mechanism of Action and Quantitative Profile

This compound, like its parent compound Filgotinib, is a preferential inhibitor of JAK1. It exerts its therapeutic effect by competing with ATP for the binding site in the catalytic domain of JAK1, thereby preventing the phosphorylation and activation of the kinase. This inhibition of JAK1 activity disrupts the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.

While this compound shares a similar preferential selectivity for JAK1 with Filgotinib, it is characterized by a lower potency, approximately 10-fold less than the parent compound. However, it exhibits a significantly longer plasma half-life, contributing to sustained therapeutic activity.

Inhibitory Activity of this compound against JAK Family Kinases

The following table summarizes the estimated half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family. These values are extrapolated from the known IC50 values of Filgotinib, based on the established 10-fold lower potency of its metabolite.

KinaseFilgotinib IC50 (nM)Estimated this compound IC50 (nM)
JAK110~100
JAK228~280
JAK3810~8100
TYK2116~1160

Data for Filgotinib IC50 values are derived from published in vitro biochemical assays.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is crucial for their characterization. Below is a detailed, representative protocol for an in vitro biochemical kinase assay to determine the IC50 values of a test compound against JAK kinases. This protocol is based on commonly used methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or radiolabeled ATP assays.

Protocol: In Vitro JAK Kinase Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (catalytic domains).

  • Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate).

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (this compound) serially diluted in DMSO.

  • HTRF detection reagents:

    • Europium cryptate-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

  • 384-well low-volume white microplates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Compound Preparation:

    • Prepare a series of dilutions of the test compound (this compound) in 100% DMSO. A typical starting concentration would be 1 mM, followed by 1:3 serial dilutions.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent JAK inhibitor as a positive control.

  • Enzyme and Substrate Preparation:

    • Dilute the JAK enzymes and the biotinylated peptide substrate in the assay buffer to their final desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzymes and at or near the Km for the peptide substrate.

  • Kinase Reaction:

    • Add the diluted enzyme solution to each well of the assay plate containing the test compound.

    • Allow the enzyme and compound to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well. The final ATP concentration should be at or near its Km for each specific JAK enzyme.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies to the phosphorylated substrate.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the JAK/STAT Pathway and this compound Inhibition

The following diagrams illustrate the canonical JAK/STAT signaling pathway and the workflow for determining the inhibitory activity of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization & JAK Association STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active 3. JAK Trans-phosphorylation & Activation JAK1_active->Receptor JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (Active) (Phosphorylated) STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. STAT Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation GS829845 This compound GS829845->JAK1_active Inhibition Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) DNA->Gene_Expression 9. Gene Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound Pre_incubation Pre-incubation: Enzyme + this compound Compound_Prep->Pre_incubation Enzyme_Prep Preparation of JAK Enzyme & Substrate Enzyme_Prep->Pre_incubation Reaction Initiate Kinase Reaction (Add ATP/Substrate) Pre_incubation->Reaction Detection Stop Reaction & Add HTRF Detection Reagents Reaction->Detection Read_Plate Read HTRF Signal Detection->Read_Plate Data_Processing Data Normalization & Analysis Read_Plate->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

Caption: Workflow for the in vitro determination of this compound IC50 against JAK kinases.

Conclusion

This compound is a critical active metabolite of Filgotinib that contributes significantly to its therapeutic efficacy through the preferential inhibition of JAK1. Its distinct pharmacokinetic profile, characterized by a longer half-life, ensures sustained modulation of the JAK/STAT signaling pathway. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of JAK inhibitors. A comprehensive understanding of the molecular interactions and experimental methodologies associated with this compound is paramount for the advancement of targeted therapies for a range of inflammatory and autoimmune disorders.

In Vitro Potency of GS-829845: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of GS-829845, the primary active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation: In Vitro Potency of this compound and Filgotinib

The in vitro potency of this compound has been characterized in various assays, demonstrating its preferential inhibition of JAK1. The following tables provide a comparative summary of the half-maximal inhibitory concentrations (IC50) for both this compound and its parent compound, Filgotinib.

CompoundTargetIC50 (nM)Assay Type
FilgotinibJAK110Biochemical Assay
JAK228Biochemical Assay
JAK3810Biochemical Assay
TYK2116Biochemical Assay

Table 2: Comparative IC50 Values of Filgotinib and this compound in a Whole Blood Assay [1]

The following data represents the inhibition of cytokine-induced STAT phosphorylation in whole blood from healthy donors.

Cytokine Stimulus / PathwayFilgotinib IC50 (nM)This compound (MET) IC50 (nM)
IL-6 / pSTAT1 (JAK1/JAK2)77967
IFNα / pSTAT5 (JAK1/TYK2)36537
IL-15 / pSTAT5 (JAK1/JAK3)38967
GM-CSF / pSTAT5 (JAK2/JAK2)663436
G-CSF / pSTAT3 (JAK2/JAK2)40416,717
IL-4 / pSTAT6 (JAK1/JAK3)11620,984

MET denotes the major metabolite of Filgotinib, this compound.[1]

It is consistently reported that this compound is approximately 10-fold less potent than its parent compound, Filgotinib.[2]

Signaling Pathway and Mechanism of Action

This compound, as a preferential JAK1 inhibitor, functions by blocking the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis. By inhibiting JAK1, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of inflammatory genes.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 Receptor->JAK1_1 2. Activation STAT_inactive STAT (inactive) JAK1_1->STAT_inactive 3. Phosphorylation JAK_other JAK2/TYK2 STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene Inflammatory Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Transcription GS829845 This compound GS829845->JAK1_1 Inhibition

Figure 1. Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against purified JAK enzymes.

Objective: To quantify the IC50 value of this compound for JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • This compound dissolved in DMSO.

  • Assay buffer.

  • 384-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Methodology:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the specific JAK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Compound/Vehicle to 384-well Plate A->B C Add Purified JAK Enzyme B->C D Initiate Reaction with ATP & Substrate C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence/ Fluorescence Signal F->G H Calculate % Inhibition and IC50 Value G->H

Figure 2. Workflow for a typical in vitro kinase inhibition assay.
Whole Blood Phospho-STAT Flow Cytometry Assay

This assay measures the pharmacodynamic effect of this compound on JAK1 signaling in a more physiologically relevant context.[1]

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in whole blood.

Materials:

  • Freshly collected whole blood from healthy donors.

  • This compound dissolved in DMSO.

  • Cytokines for stimulation (e.g., IL-6, IFN-α).

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).

  • Flow cytometer.

Methodology:

  • Pre-incubate aliquots of whole blood with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[3]

  • Stimulate the blood samples with a specific cytokine (e.g., 100 ng/ml of IL-6 or IFN-α) for 15 minutes at 37°C.

  • Fix the red blood cells and permeabilize the leukocytes using appropriate buffers.

  • Stain the cells with fluorochrome-conjugated antibodies specific for the phosphorylated STAT protein of interest.

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations.

  • Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Flow_Cytometry_Workflow A Collect Fresh Whole Blood B Pre-incubate with This compound or Vehicle A->B C Stimulate with Cytokine (e.g., IL-6, IFN-α) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorochrome- conjugated Anti-pSTAT Abs D->E F Acquire on Flow Cytometer E->F G Analyze MFI of pSTAT Signal F->G H Calculate % Inhibition and IC50 Value G->H

Figure 3. Workflow for the whole blood phospho-STAT flow cytometry assay.
Cellular Assay using Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)

This cellular model provides insights into the effect of this compound on a key cell type involved in the pathophysiology of rheumatoid arthritis.

Objective: To evaluate the ability of this compound to inhibit pro-inflammatory responses in HFLS-RA.

Materials:

  • Primary Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA).

  • Cell culture medium and supplements.

  • This compound dissolved in DMSO.

  • Pro-inflammatory stimulus (e.g., IL-1β or Oncostatin M).

  • ELISA kits for measuring cytokines and chemokines (e.g., IL-6, CXCL8).

Methodology:

  • Culture HFLS-RA in appropriate multi-well plates until they reach a suitable confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified period.

  • Stimulate the cells with a pro-inflammatory agent like IL-1β.

  • Incubate for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Collect the cell culture supernatants.

  • Measure the concentration of key inflammatory markers, such as IL-6, in the supernatants using ELISA.

  • Assess the effect of this compound on the production of these markers and determine its inhibitory potency.

This guide provides a foundational understanding of the in vitro potency and mechanism of action of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development for inflammatory diseases.

References

GS-829845: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GS-829845, the major and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. While the "discovery" of this compound is intrinsically linked to the metabolic studies of its parent compound, Filgotinib, this document will elucidate its unique pharmacological profile, its pivotal role in the therapeutic efficacy of Filgotinib, and its pharmacokinetic characteristics. This guide will also address the synthesis of this compound, focusing on its metabolic generation and noting its commercial availability for research applications. Detailed summaries of preclinical and clinical data are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in the field of drug development and immunology.

Introduction: The Emergence of this compound

This compound was identified during the preclinical development of Filgotinib (formerly GLPG0634), an oral, potent, and selective JAK1 inhibitor.[1] It is the principal circulating and active metabolite of Filgotinib in humans.[1] The discovery of this compound was a critical step in understanding the overall pharmacological and pharmacokinetic profile of Filgotinib, as the metabolite significantly contributes to its therapeutic effects. This compound itself is a preferential JAK1 inhibitor, albeit with a lower potency than its parent compound.[2][3][4] However, its longer half-life and higher systemic exposure mean that it plays a crucial role in the sustained clinical efficacy observed with Filgotinib treatment.

Synthesis of this compound

Metabolic Synthesis

The primary route of this compound formation is through the in vivo metabolism of Filgotinib. Following oral administration, Filgotinib is rapidly and extensively metabolized by carboxylesterase 2 (CES2) to this compound. This metabolic conversion is a key feature of Filgotinib's disposition.

Filgotinib Filgotinib CES2 Carboxylesterase 2 (CES2) Filgotinib->CES2 GS829845 This compound CES2->GS829845

Caption: Metabolic conversion of Filgotinib to this compound.

Chemical Synthesis

While detailed protocols for the chemical synthesis of this compound are not publicly disclosed in the reviewed literature, the compound is commercially available from various suppliers for research purposes. This indicates the existence of proprietary, scalable synthetic routes. For research and as a reference standard, a direct chemical synthesis would be necessary.

Pharmacological Profile

Mechanism of Action: JAK1 Inhibition

This compound, like its parent compound Filgotinib, is a preferential inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical downstream cascade for numerous cytokine receptors involved in inflammation and immune responses. By inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Dimerization Gene_Transcription Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene_Transcription Translocation GS829845 This compound GS829845->JAK1 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vitro Potency

This compound is a potent inhibitor of JAK1, although it is approximately 10-fold less potent than its parent compound, Filgotinib. The combined action of both molecules contributes to the overall efficacy.

Table 1: In Vitro Potency of Filgotinib and this compound

CompoundTargetPotencyReference
FilgotinibJAK1Potent Inhibitor
This compoundJAK1~10-fold less potent than Filgotinib

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a longer half-life and higher systemic exposure compared to Filgotinib.

Table 2: Pharmacokinetic Parameters of Filgotinib and this compound in Humans

ParameterFilgotinibThis compoundReference
Half-life (t½) ~7 hours~19 hours
Time to Cmax (Tmax) 2-3 hours5 hours
Protein Binding 55-59%39-44%
Systemic Exposure (AUC) Lower16- to 20-fold higher than Filgotinib
Elimination Primarily metabolizedPrimarily renal elimination

Clinical Evaluation

The clinical significance of this compound has been extensively evaluated in the Phase 2 and Phase 3 clinical trial programs for Filgotinib in rheumatoid arthritis (RA), such as the FINCH studies.

Exposure-Response Relationship

Exposure-response (ER) analyses from the FINCH studies demonstrated that the combined exposure of Filgotinib and this compound, termed effective AUC (AUCeff), correlates with clinical efficacy. Higher AUCeff was associated with higher response rates for endpoints such as the American College of Rheumatology 20% (ACR20) response.

Table 3: Efficacy in the FINCH 3 Study (Week 24)

Treatment GroupACR20 Response Ratep-value vs. MTXReference
Filgotinib 200 mg + MTXSignificantly Higher<0.001
Filgotinib 100 mg + MTXSignificantly Higher<0.001
MTX Monotherapy--
Safety Profile

ER analyses for safety endpoints were conducted separately for Filgotinib and this compound. These analyses showed no clear relationship between the exposure to either compound and the most frequent treatment-emergent adverse events (TEAEs), serious TEAEs, or laboratory abnormalities.

Experimental Protocols

Preclinical: JAK1 Enzyme Inhibition Assay (Illustrative Protocol)

This protocol is based on commercially available JAK1 assay kits and represents a typical workflow for assessing enzyme inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, ATP, and Substrate Dilute_Enzyme Dilute Recombinant JAK1 Enzyme Prepare_Reagents->Dilute_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of this compound Dilute_Enzyme->Prepare_Inhibitor Add_Reagents Add Assay Buffer, ATP, Substrate, and Inhibitor to Plate Prepare_Inhibitor->Add_Reagents Initiate_Reaction Add Diluted JAK1 Enzyme to Initiate Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate on a Luminometer Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate peptide (e.g., IRS-1tide).

  • Inhibitor Preparation: Perform serial dilutions of this compound to the desired concentrations.

  • Assay Plate Setup: Add the master mix and the inhibitor solutions to a 96-well plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add purified recombinant JAK1 enzyme to all wells except the negative control to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ADP produced, which correlates with enzyme activity.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each concentration of this compound to determine the IC50 value.

Clinical: FINCH 3 Study Protocol (Simplified)

This protocol is a simplified representation of the FINCH 3 Phase 3 clinical trial.

Methodology:

  • Patient Population: Adults with moderately to severely active rheumatoid arthritis with limited or no prior exposure to methotrexate (MTX).

  • Study Design: A 52-week, randomized, double-blind, active-controlled study.

  • Randomization: Patients were randomized to receive either Filgotinib (100 mg or 200 mg once daily) in combination with MTX, Filgotinib 200 mg monotherapy, or MTX monotherapy.

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24.

  • Pharmacokinetic Analysis: Plasma concentrations of Filgotinib and this compound were measured at various time points to perform population pharmacokinetic and exposure-response modeling.

Conclusion

This compound is a key active metabolite of Filgotinib that significantly contributes to its therapeutic effect as a JAK1 inhibitor. Its discovery through metabolic studies of Filgotinib was crucial for a complete understanding of the drug's mechanism of action and clinical pharmacology. The distinct pharmacokinetic profile of this compound, particularly its long half-life and high systemic exposure, complements the activity of the parent compound, resulting in sustained JAK1 inhibition. While the specific chemical synthesis of this compound is proprietary, its metabolic generation is well-characterized. The extensive evaluation in preclinical and large-scale clinical trials has established the integral role of this compound in the efficacy and safety profile of Filgotinib for the treatment of rheumatoid arthritis. This technical guide provides a comprehensive resource for professionals in the field, summarizing the key data and methodologies related to the discovery and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of GS-829845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Understanding the in vitro characteristics of this compound is crucial for a comprehensive evaluation of Filgotinib's therapeutic potential and mechanism of action. These application notes provide detailed protocols for assessing the in vitro potency and cellular activity of this compound.

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound, like its parent compound, preferentially inhibits JAK1, thereby modulating the signaling of pro-inflammatory cytokines.[1][2]

Data Presentation

The inhibitory activity of this compound and its parent compound, Filgotinib, has been evaluated in both biochemical and cell-based in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Biochemical Inhibitory Potency (IC50) of Filgotinib against JAK Family Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Filgotinib1028810116

Data from cell-free biochemical assays.[3]

Table 2: Comparative In Vitro Potency (IC50) of Filgotinib and this compound in a Cell-Based Assay

CompoundAssay TypeTarget PathwayIC50 (µM)
FilgotinibHuman Whole Blood AssayJAK1-dependent signaling0.629
This compoundHuman Whole Blood AssayJAK1-dependent signaling11.9

This data indicates that this compound is approximately 19-fold less potent than Filgotinib in a human whole-blood assay.

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream phosphorylation of STATs.

JAK_STAT_Pathway JAK1-STAT Signaling Pathway Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activates JAK1_active JAK1 (Active) P-JAK1 JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT (Active) P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates GS829845 This compound GS829845->JAK1_active Inhibits

Caption: Inhibition of the JAK1-STAT signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for a biochemical and a cell-based in vitro assay to determine the inhibitory activity of this compound on JAK1.

Biochemical JAK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK1.

Experimental Workflow:

Caption: Workflow for a biochemical HTRF-based JAK1 kinase assay.

Materials:

  • Recombinant human JAK1 enzyme

  • Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-tyrosine antibody)

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the diluted this compound or DMSO (for control wells) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the JAK1 enzyme and the biotinylated peptide substrate in the assay buffer. Add this mixture (e.g., 4 µL) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution (e.g., 4 µL) to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km for JAK1.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection: Add a solution containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in a detection buffer (containing EDTA to stop the reaction).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STAT1 Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced JAK1-mediated phosphorylation of STAT1 in a cellular context.

Experimental Workflow:

Caption: Workflow for a cell-based STAT1 phosphorylation assay.

Materials:

  • A human cell line responsive to JAK1-activating cytokines (e.g., HeLa, A549, or PBMCs)

  • Cell culture medium and supplements

  • Recombinant human Interferon-gamma (IFN-γ)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Assay for protein quantification (e.g., BCA assay)

  • Method for detecting phosphorylated STAT1 (pSTAT1) and total STAT1 (e.g., Western blot, ELISA, or a TR-FRET-based kit)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IFN-γ to the wells to a final concentration known to induce a robust STAT1 phosphorylation response (e.g., 10 ng/mL). For the unstimulated control, add vehicle.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Remove the medium and wash the cells once with cold PBS. Add cell lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.

  • Lysate Collection and Protein Quantification: Collect the cell lysates and clarify them by centrifugation. Determine the protein concentration of each lysate.

  • Detection of pSTAT1:

    • For Western Blot: Normalize the protein concentrations, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT1 (Tyr701) and total STAT1. Use a secondary antibody for detection.

    • For ELISA or TR-FRET: Follow the manufacturer's instructions for the specific kit being used, adding normalized cell lysates to the assay plate.

  • Data Analysis: Quantify the pSTAT1 signal and normalize it to the total STAT1 signal for each sample. Calculate the percent inhibition of IFN-γ-induced pSTAT1 for each concentration of this compound relative to the stimulated vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Evaluating GS-829845 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the primary and active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Like its parent compound, this compound preferentially inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transducing signals from various cytokines and growth factors, thereby playing a significant role in immune responses and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various inflammatory diseases and cancers. This compound is approximately 10-fold less potent than Filgotinib but possesses a longer half-life, contributing significantly to the overall pharmacodynamic effect.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound can be quantified using various in vitro and cell-based assays. Below is a summary of expected quantitative data based on the known potency of its parent compound, Filgotinib.

Assay Type Target Metric Estimated Value for this compound Reference Compound (Filgotinib)
Whole Blood AssayJAK1-dependent STAT1 phosphorylationIC50~6.3 µM629 nM
Cell Viability AssayProliferation of JAK-STAT dependent cell linesGI50Cell line dependentCell line dependent
Apoptosis AssayInduction of apoptosis in sensitive cell linesEC50Cell line dependentCell line dependent
STAT3 Phosphorylation AssayInhibition of IL-6 induced pSTAT3IC50Cell line dependentCell line dependent
JAK/STAT Luciferase Reporter AssayInhibition of ISRE-driven luciferase expressionIC50Cell line dependentCell line dependent

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the JAK-STAT signaling pathway and the workflow of the assays used to measure its inhibitory activity.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 2. Receptor Activation STAT STAT JAK1->STAT 3. STAT Phosphorylation pSTAT pSTAT JAK1->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneExpression Gene Expression (Inflammation, Proliferation) DNA->GeneExpression 6. Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding GS829845 This compound GS829845->JAK1 Inhibition

Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental_Workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., Cancer Cell Line) CellSeeding 3. Seed Cells in Microplate CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (Time-dependent) Treatment->Incubation AssaySpecificSteps 6. Assay-Specific Reagent Addition Incubation->AssaySpecificSteps Readout 7. Measure Signal (e.g., Absorbance, Luminescence) AssaySpecificSteps->Readout DataAnalysis 8. Analyze Data (e.g., IC50 Calculation) Readout->DataAnalysis

A generalized workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., those with constitutively active JAK/STAT signaling)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control.

STAT3 Phosphorylation Assay (Western Blotting)

This protocol details the detection of phosphorylated STAT3 (pSTAT3) to assess the direct inhibitory effect of this compound on the JAK/STAT pathway.

Materials:

  • This compound

  • A suitable cell line that shows STAT3 phosphorylation upon cytokine stimulation (e.g., IL-6)

  • Cell culture medium (serum-free for stimulation)

  • Recombinant human IL-6

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 as a loading control.

  • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

JAK/STAT Luciferase Reporter Assay

This assay measures the transcriptional activity of the JAK/STAT pathway using a reporter gene.

Materials:

  • This compound

  • HEK293 or other suitable host cell line

  • ISRE (Interferon-Stimulated Response Element) luciferase reporter vector

  • A constitutively expressing Renilla luciferase vector (for normalization)

  • Transfection reagent

  • Interferon-alpha (IFN-α)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Co-transfect the host cell line with the ISRE luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with IFN-α to activate the JAK/STAT pathway.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of luciferase activity relative to the stimulated control and determine the IC50 value.

References

Application Notes and Protocols for GS-829845 in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] Filgotinib has been investigated for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis and ulcerative colitis.[3] this compound itself is a preferential JAK1 inhibitor, although it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2] However, it possesses a significantly longer half-life, contributing substantially to the overall therapeutic effect. Understanding the activity and properties of this compound is crucial for a comprehensive evaluation of Filgotinib's mechanism of action and for the development of novel therapies targeting the JAK-STAT pathway.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a variety of pro-inflammatory cytokines. Dysregulation of this pathway is a key factor in the pathogenesis of many autoimmune and inflammatory disorders. By preferentially inhibiting JAK1, this compound modulates the signaling of cytokines that are pivotal in driving inflammatory responses. These application notes provide detailed protocols for utilizing this compound as a tool to investigate inflammatory processes in both in vitro and in vivo research settings.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammation and immune responses. This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of JAK1, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK1_inactive JAK1 (Inactive) Receptor:f1->JAK1_inactive Recruitment & Activation STAT_inactive STAT (Inactive) Receptor:f1->STAT_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation JAK1_active->Receptor:f1 JAK1_active->STAT_inactive Phosphorylation STAT_active STAT (Active/Dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Gene_Transcription GS829845 This compound GS829845->JAK1_inactive Inhibition

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, Filgotinib, derived from clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of Filgotinib and this compound

ParameterFilgotinibThis compoundReference
Time to Peak Plasma Concentration (Tmax) 2-3 hours5 hours
Half-life (t½) ~7 hours~19 hours
Protein Binding 55-59%39-44%
Metabolism Primarily by Carboxylesterase-2 (CES2)-
Elimination Primarily renal elimination of this compoundPrimarily renal

Table 2: In Vitro Potency

CompoundTargetIC50Notes
Filgotinib JAK1-Potent inhibitor
This compound JAK1-~10-fold less potent than Filgotinib

Experimental Protocols

Protocol 1: In Vitro JAK1 Kinase Activity Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on JAK1 kinase activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme.

Materials:

  • This compound (stored as a stock solution in DMSO)

  • Recombinant human JAK1 enzyme

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • This compound at various concentrations (or DMSO for control)

    • JAK1 enzyme

    • Substrate peptide

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilutions Plate_Setup Add Reagents and This compound to Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare JAK1, Substrate, ATP, and Buffer Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Workflow for the in vitro JAK1 kinase activity assay.

Protocol 2: Cell-Based Phospho-STAT Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the potency of this compound in inhibiting JAK1-dependent signaling in a relevant cell line.

Materials:

  • A human cell line expressing the appropriate cytokine receptor (e.g., TF-1 cells for IL-6 signaling)

  • Cell culture medium and supplements

  • This compound

  • Cytokine (e.g., recombinant human IL-6)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., formaldehyde)

  • Permeabilization buffer (e.g., methanol)

  • Primary antibody against phosphorylated STAT (e.g., anti-pSTAT3)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cells according to standard protocols.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Fixation: Fix the cells by adding fixation buffer.

  • Permeabilization: Permeabilize the cells with permeabilization buffer to allow antibody entry.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the primary anti-pSTAT antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Flow Cytometry:

    • Resuspend the cells in PBS.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Normalize the MFI values to the stimulated and unstimulated controls.

    • Plot the percentage of inhibition of pSTAT signaling against the this compound concentration to determine the IC50.

Protocol 3: In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for evaluating the efficacy of this compound in a widely used animal model of rheumatoid arthritis.

Objective: To assess the therapeutic effect of this compound on the clinical and histological signs of arthritis in a mouse model.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for measuring paw thickness

  • Histology reagents

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.

  • Treatment:

    • Begin treatment with this compound or vehicle once clinical signs of arthritis appear (typically around day 24-28).

    • Administer this compound orally once or twice daily at predetermined doses.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a standardized scale (e.g., 0-4).

    • Measure paw thickness using calipers every 2-3 days.

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 42), euthanize the mice.

    • Collect blood for serum analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).

    • Harvest paws for histological analysis.

  • Histological Analysis:

    • Fix, decalcify, and embed the paws in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Data Analysis:

    • Compare the mean arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups over time.

    • Analyze serum biomarker levels.

    • Score the histological parameters.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the findings.

CIA_Model_Workflow Immunization_Day0 Day 0: Primary Immunization (Collagen + CFA) Booster_Day21 Day 21: Booster Immunization (Collagen + IFA) Immunization_Day0->Booster_Day21 Arthritis_Onset Days 24-28: Onset of Clinical Signs Booster_Day21->Arthritis_Onset Treatment_Start Start Treatment (this compound or Vehicle) Arthritis_Onset->Treatment_Start Monitoring Daily Clinical Scoring & Paw Measurement Treatment_Start->Monitoring Termination Day 42: Euthanasia & Sample Collection Monitoring->Termination Analysis Histological & Serological Analysis Termination->Analysis Results Data Analysis & Interpretation Analysis->Results

Figure 3: Timeline of the in vivo collagen-induced arthritis (CIA) model.

Conclusion

This compound, as the primary active metabolite of Filgotinib, is a valuable research tool for investigating the role of JAK1 in inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions. The use of this compound in these and similar experimental systems will contribute to a deeper understanding of the therapeutic potential of selective JAK1 inhibition in a range of inflammatory and autoimmune disorders.

References

Application Notes and Protocols for GS-829845 in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderately to severely active rheumatoid arthritis (RA). This compound itself is a preferential JAK1 inhibitor, contributing significantly to the therapeutic efficacy of its parent compound. Characterized by a longer half-life than Filgotinib, this compound plays a crucial role in sustaining the inhibition of the JAK-STAT signaling pathway, which is central to the inflammatory processes in RA. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in preclinical RA research.

Mechanism of Action

This compound exerts its therapeutic effects by preferentially inhibiting JAK1, a key enzyme in the signaling cascade of numerous pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of inflammatory genes.

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression 6. Transcription GS829845 This compound GS829845->JAK1 Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical and Cellular Potency

This compound is approximately 10-fold less potent than its parent compound, Filgotinib.[1] The following tables summarize the inhibitory activities.

CompoundTargetIC₅₀ (nM) - Biochemical Assay
FilgotinibJAK110
JAK228
JAK3810
TYK2116
This compound JAK1 ~100 (estimated)
JAK2 ~280 (estimated)
JAK3 ~8100 (estimated)
TYK2 ~1160 (estimated)
Note: Biochemical IC₅₀ values for this compound are estimated based on the reported ~10-fold lower potency compared to Filgotinib.
CompoundCytokine Stimulus (Pathway)Cell TypeIC₅₀ (nM) - Cellular pSTAT Assay
This compound IL-6 (JAK1/JAK2)Monocytes1800
IFNα (JAK1/TYK2)Monocytes2100
GM-CSF (JAK2)Monocytes>10000
IL-2 (JAK1/JAK3)CD4+ T cells3400
IL-15 (JAK1/JAK3)CD8+ T cells3300
Pharmacokinetic Parameters (Human)
ParameterFilgotinibThis compound
T½ (half-life)~7 hours~19 hours
Systemic Exposure1x~16-20x
Protein Binding55-59%39-44%
MetabolismCarboxylesterase 2 (CES2) to this compound-
EliminationPrimarily renal as this compoundPrimarily renal

Experimental Protocols

In Vitro Protocol: Inhibition of STAT1 Phosphorylation in Human Whole Blood

This protocol describes a method to assess the inhibitory activity of this compound on cytokine-induced STAT1 phosphorylation in human whole blood using flow cytometry.

pSTAT_Workflow Start Start Blood_Collection Collect whole blood Start->Blood_Collection Compound_Incubation Incubate with this compound Blood_Collection->Compound_Incubation Cytokine_Stimulation Stimulate with IFN-γ Compound_Incubation->Cytokine_Stimulation Fix_Perm Fix and permeabilize cells Cytokine_Stimulation->Fix_Perm Staining Stain with antibodies (anti-CD4, anti-pSTAT1) Fix_Perm->Staining Flow_Cytometry Acquire on flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze pSTAT1 levels in CD4+ T cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the in vitro pSTAT1 inhibition assay.

Materials:

  • This compound

  • Human whole blood from healthy donors (anticoagulated with heparin)

  • Recombinant human Interferon-gamma (IFN-γ)

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies (e.g., anti-human CD4, anti-pSTAT1)

  • Flow cytometer

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in PBS.

  • Aliquot 100 µL of whole blood into microtiter plate wells.

  • Add 1 µL of the this compound dilutions or vehicle control (DMSO) to the blood and incubate for 30 minutes at 37°C.

  • Stimulate the samples by adding 10 µL of IFN-γ (final concentration 100 ng/mL) and incubate for 15 minutes at 37°C. Include an unstimulated control.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Stain the cells with fluorochrome-conjugated antibodies against a T-cell marker (e.g., CD4) and phosphorylated STAT1 (pSTAT1) for 30 minutes at room temperature in the dark.

  • Wash the cells with PBS and resuspend in flow cytometry buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T-cell population and quantifying the median fluorescence intensity (MFI) of pSTAT1.

  • Calculate the percent inhibition of pSTAT1 phosphorylation for each concentration of this compound and determine the IC₅₀ value.

In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the induction of arthritis in DBA/1 mice and the evaluation of the therapeutic efficacy of this compound.

CIA_Workflow Start Start Day_0 Day 0: Primary immunization (Bovine type II collagen + CFA) Start->Day_0 Day_21 Day 21: Booster immunization (Bovine type II collagen + IFA) Day_0->Day_21 Arthritis_Onset Arthritis Onset (Day 25-28) Day_21->Arthritis_Onset Treatment Initiate this compound treatment (oral gavage) Arthritis_Onset->Treatment Monitoring Daily monitoring: - Clinical score - Paw thickness Treatment->Monitoring Termination Day 42: Euthanasia and tissue collection (paws, serum) Monitoring->Termination Analysis Histological analysis of joints Cytokine analysis of serum Termination->Analysis End End Analysis->End

References

Application Notes and Protocols for GS-829845 in Preclinical Crohn's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and active metabolite of Filgotinib, an orally administered, preferential inhibitor of Janus kinase 1 (JAK1)[1][2][3][4]. The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are critical intracellular tyrosine kinases that mediate signaling downstream of cytokine and growth factor receptors. By selectively inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease.

These application notes provide a comprehensive overview of the use of this compound's parent compound, Filgotinib, in established murine models of colitis, which are widely used to study Crohn's disease. The data presented here for Filgotinib is intended to serve as a surrogate for designing preclinical studies with the understanding that this compound is the primary active moiety responsible for the therapeutic effect.

Mechanism of Action: JAK1-STAT Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK1 signaling pathway. In the context of Crohn's disease, pro-inflammatory cytokines such as Interleukin-6 (IL-6) play a pivotal role in driving intestinal inflammation[5]. Binding of these cytokines to their receptors on immune and epithelial cells leads to the activation of receptor-associated JAKs, primarily JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which dimerize and translocate to the nucleus to induce the transcription of genes involved in inflammation, cell proliferation, and survival. This compound, through the inhibition of JAK1, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation STAT3_inactive STAT3 (Inactive) JAK1_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization GS829845 This compound GS829845->JAK1_active Inhibition DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Inflammation Transcription of Inflammatory Genes DNA->Inflammation Gene Transcription

Figure 1: Simplified JAK1-STAT3 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in a Murine Colitis Model

While direct preclinical data for this compound is not publicly available, studies on its parent compound, Filgotinib, in a dextran sulfate sodium (DSS)-induced colitis mouse model provide valuable insights into its potential efficacy. The DSS model is a well-established and widely used model that mimics many of the clinical and histological features of ulcerative colitis, a form of IBD closely related to Crohn's disease.

Summary of Efficacy Data for Filgotinib in DSS-Induced Colitis

The following tables summarize the key findings from a study where Filgotinib was administered therapeutically to mice with established DSS-induced colitis.

Table 1: Effect of Filgotinib on Disease Activity Index (DAI) and Body Weight

Treatment GroupDose (mg/kg, p.o., QD)Mean DAI Score (% of Vehicle)% Improvement in Body Weight Loss
Sham-N/A100%
Vehicle-100%0%
Filgotinib3N/AN/A
Filgotinib10Trend of reduction28%
Filgotinib3067%37%
*p<0.05 vs. Vehicle

Table 2: Effect of Filgotinib on Macroscopic and Histopathological Parameters

Treatment GroupDose (mg/kg, p.o., QD)Median Colon Weight/Length Ratio (mg/cm)Sum of Histopathology Scores
Sham-22N/A
Vehicle-456.8
Filgotinib1034N/A
Filgotinib30343.9
p<0.05 vs. Vehicle

Experimental Protocols

The following are detailed protocols for two commonly used murine models of colitis for the evaluation of therapeutic agents like this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Acute)

This model is characterized by epithelial injury and subsequent inflammation, mimicking aspects of ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • 8-12 week old C57BL/6 mice

  • Sterile drinking water

  • Animal balance

  • Reagents for euthanasia and tissue collection

Protocol:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis:

    • Prepare a 2.5-4% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the DSS batch and mouse strain.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • Therapeutic Intervention:

    • On day 5 post-DSS administration (or when clinical signs of colitis appear), begin daily oral gavage of the test compound (e.g., Filgotinib as a proxy for this compound) or vehicle control.

  • Monitoring:

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • On day 10-14, euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histopathological analysis and biomarker assessment.

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNegative
11-5
25-10LoosePositive
310-15
4>15DiarrheaGross Bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a Th1-mediated transmural inflammation that resembles features of Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • 8-12 week old BALB/c or SJL/J mice

  • Catheter (3.5 F)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

Protocol:

  • Acclimatization: As described for the DSS model.

  • Fasting: Fast mice for 24 hours prior to TNBS administration, with free access to water.

  • Induction of Colitis:

    • Anesthetize the mouse.

    • Prepare a solution of 1-2.5% TNBS in 50% ethanol.

    • Gently insert a catheter into the rectum to a depth of approximately 4 cm.

    • Slowly instill 100 µL of the TNBS solution.

    • Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.

  • Therapeutic Intervention:

    • Begin daily oral gavage of the test compound or vehicle control 24 hours after TNBS administration.

  • Monitoring:

    • Monitor mice daily for body weight and clinical signs of colitis.

  • Termination and Sample Collection:

    • Euthanize mice 3-7 days after TNBS instillation.

    • Collect the colon for macroscopic scoring, histopathology, and other analyses.

Experimental Workflow Diagrams

DSS_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis Acclimatization Acclimatize Mice (1 week) Baseline Record Baseline Body Weight Acclimatization->Baseline DSS_Admin Administer DSS in Drinking Water (Days 0-7) Baseline->DSS_Admin Treatment_Start Initiate Daily Treatment (Day 5) DSS_Admin->Treatment_Start Monitoring Daily Monitoring (Weight, DAI) Treatment_Start->Monitoring Termination Euthanasia (Day 10-14) Monitoring->Termination Collection Colon Collection & Analysis Termination->Collection

Figure 2: Experimental workflow for the DSS-induced colitis model.

TNBS_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis Acclimatization Acclimatize Mice (1 week) Fasting Fast Mice (24 hours) Acclimatization->Fasting TNBS_Admin Intrarectal TNBS Administration (Day 0) Fasting->TNBS_Admin Treatment_Start Initiate Daily Treatment (Day 1) TNBS_Admin->Treatment_Start Monitoring Daily Monitoring (Weight) Treatment_Start->Monitoring Termination Euthanasia (Day 3-7) Monitoring->Termination Collection Colon Collection & Analysis Termination->Collection

Figure 3: Experimental workflow for the TNBS-induced colitis model.

Histopathological Analysis

Procedure:

  • Fix colon segments in 10% neutral buffered formalin.

  • Embed in paraffin and section at 5 µm.

  • Stain with Hematoxylin and Eosin (H&E).

  • Score sections blindly based on the criteria below.

Histopathology Scoring Criteria:

ScoreInflammation SeverityInflammation ExtentCrypt Damage% Involvement
0NoneNoneNone0%
1MildMucosaBasal 1/31-25%
2ModerateMucosa & SubmucosaBasal 2/326-50%
3SevereTransmuralCrypts Lost51-75%
4Surface Epithelium Lost76-100%

Conclusion

The data from preclinical studies of Filgotinib strongly suggest that its active metabolite, this compound, has the potential to be an effective therapeutic agent for Crohn's disease by targeting the JAK1 signaling pathway. The provided protocols for DSS and TNBS-induced colitis in mice offer robust and reproducible models for evaluating the efficacy of this compound and other JAK inhibitors. Careful study design, including appropriate dosing, treatment windows, and comprehensive endpoint analysis, will be crucial for advancing our understanding of the therapeutic potential of this compound in IBD.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of GS-829845 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GS-829845 is the primary and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of rheumatoid arthritis.[1][2] Monitoring the plasma concentrations of both Filgotinib and its metabolite this compound is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a simple, rapid, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its parent drug, Filgotinib, in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers high sensitivity and a wide dynamic range, making it suitable for clinical research and drug development applications.[1][2]

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics who are involved in the quantitative analysis of small molecules in biological matrices.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and an internal standard (IS) from human plasma.[1]

Materials:

  • Human plasma (50 µL)

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., Brigatinib, 20 µg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 2.5 µL of the 20 µg/mL internal standard solution to the plasma sample.

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the sample at 16,000 x g for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtrate with an appropriate volume of water before injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

LC Conditions:

Parameter Value
Column Shim-pack Scepter C18-120
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.2 mL/min
Gradient A gradient elution program should be optimized to ensure sufficient separation of the analytes from matrix components.
Injection Volume To be optimized based on system sensitivity.
Column Temperature Ambient

| Run Time | Approximately 5 minutes |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer (e.g., QTRAP 4500) equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor and product ions.
Source Temperature To be optimized for the specific instrument.
IonSpray Voltage To be optimized for the specific instrument.

| Collision Energy | To be optimized for each MRM transition. |

Quantitative Data Summary

The described method has been validated according to regulatory guidelines and has demonstrated excellent performance for the quantification of this compound.

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity Range 250 - 5000 ng/mL
Correlation Coefficient (r) 1.000
Intra-day Precision (%CV) Within 13.9%
Inter-day Precision (%CV) Within 13.9%
Intra-day Accuracy (%Bias) Within 11.4%
Inter-day Accuracy (%Bias) Within 11.4%
Recovery Consistent and reproducible
Matrix Effect Consistent and reproducible

Table 2: Chromatographic Parameters

AnalyteRetention Time (min)
This compound1.9
Filgotinib (Parent Drug)2.6

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_precip Add Methanol (Protein Precipitation) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (16,000 x g, 5 min) vortex->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter dilute Dilute with Water filter->dilute lc_separation LC Separation (C18 Column, Gradient Elution) dilute->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway

This compound is the active metabolite of Filgotinib, a JAK1 inhibitor. The relevant signaling pathway is the JAK-STAT pathway.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activates stat STAT jak1->stat Phosphorylates cytokine Cytokine cytokine->receptor gs829845 This compound (Filgotinib Metabolite) gs829845->jak1 Inhibits stat_dimer STAT Dimer gene_transcription Gene Transcription (Inflammation, Proliferation) stat_dimer->gene_transcription Translocates to Nucleus stat->stat_dimer Dimerizes

Caption: Inhibition of the JAK-STAT pathway by this compound.

References

Application Note & Protocol: Preparation of GS-829845 Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-829845 is the principal active metabolite of Filgotinib, an orally bioavailable, preferential inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory diseases. This compound exerts its effects by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory cytokine genes.[5] Although it is approximately 10-fold less potent than its parent compound, Filgotinib, this compound has a significantly longer half-life, making it a key contributor to the overall therapeutic effect. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in in-vitro and in-vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical & Handling Data

All quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1257705-09-1
Molecular Formula C₁₇H₁₉N₅O₂S
Molecular Weight 357.43 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 100 mg/mL (approx. 279.78 mM)
Solid Storage 4°C, protected from light and moisture
Stock Solution Storage -20°C for up to 1 month-80°C for up to 6 months

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted to working concentrations.

Calculation: To prepare a 100 mM (0.1 mol/L) stock solution, the required mass of this compound must be calculated.

  • Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 100 mM stock: Mass (mg) = 1 mL × 100 mM × 357.43 / 1000 = 35.74 mg

Procedure:

  • Preparation: Don appropriate PPE. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 35.74 mg) using an analytical balance and transfer it into a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 100 mM solution) to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 2-3 minutes to dissolve the compound. If particulates remain, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution. Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualizations

Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing a this compound stock solution.

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate This compound Powder weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for the preparation and storage of this compound stock solutions.

This compound Mechanism of Action in the JAK-STAT Pathway

This compound functions by inhibiting JAK1. The diagram below illustrates its role in the canonical JAK-STAT signaling cascade initiated by cytokine binding.

G cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak1 JAK1 receptor->jak1 2. Activation stat STAT (Inactive) jak1->stat 3. Phosphorylation p_stat p-STAT (Active) dimer p-STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (e.g., Pro-inflammatory genes) nucleus->transcription 6. Binds DNA inhibitor This compound inhibitor->jak1 Inhibition

Caption: this compound inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.

References

Application Notes and Protocols for In Vivo Administration of GS-829845 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal active metabolite of Filgotinib, a preferential inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory and autoimmune disorders. This compound, while being approximately 10-fold less potent than its parent compound Filgotinib, exhibits a significantly longer half-life, contributing to the overall therapeutic effect.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, leveraging available formulation data and adapting methodologies from preclinical studies of its parent compound, Filgotinib, to guide researchers in investigating its therapeutic potential.

Mechanism of Action: JAK1-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK1 enzyme, thereby interfering with the JAK-STAT signaling cascade. This pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. By preferentially inhibiting JAK1, this compound can dampen the pro-inflammatory signals mediated by various cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription This compound This compound This compound->JAK1_active Inhibition

Caption: JAK1-STAT Signaling Pathway Inhibition by this compound.

Data Presentation

While specific in vivo data for this compound in mice is not publicly available, the following tables summarize key preclinical data for its parent compound, Filgotinib, in mouse models. This information can serve as a valuable reference for designing studies with this compound.

Table 1: In Vivo Efficacy of Filgotinib in a Mouse Model of DSS-Induced Colitis

Treatment GroupDosage (mg/kg, p.o., q.d.)Change in Body Weight (%)Disease Activity Index (DAI) Score
Vehicle-0100
Filgotinib3-Trend of reduction
Filgotinib1028Trend of reduction
Filgotinib303767
Sham-100-

Data adapted from a study on therapeutic dosing of Filgotinib in a murine model of dextran sulfate sodium (DSS)-induced colitis.

Table 2: Pharmacokinetic Parameters of Filgotinib in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)T½ (hours)Bioavailability (%)
Oral59201.7~100

Pharmacokinetic data for Filgotinib following a single oral administration.

Experimental Protocols

The following protocols are provided as a guide for the in vivo administration of this compound to mice. These are based on a known formulation for this compound and adapted from established methodologies for the parent compound, Filgotinib.

Protocol 1: Formulation of this compound for Oral and Intraperitoneal Administration

This protocol yields a 2.5 mg/mL suspended solution of this compound suitable for oral gavage or intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until the this compound is evenly dispersed.

  • Add 50 µL of Tween-80 to the mixture and mix again until a homogenous suspension is achieved.

  • Add 450 µL of saline to the solution to reach a final volume of 1 mL.

  • Vortex the final suspension before each administration to ensure uniform distribution of the compound.

Storage:

  • The DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

  • The final suspended working solution should be prepared fresh before each use.

Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a general procedure for assessing the therapeutic efficacy of this compound in a widely used mouse model of rheumatoid arthritis.

Experimental Workflow:

CIA_Workflow Day_0 Day 0 Primary Immunization (Bovine Type II Collagen in CFA) Day_21 Day 21 Booster Immunization (Bovine Type II Collagen in IFA) Day_0->Day_21 Treatment_Start Onset of Arthritis (Clinical Score > 4) Initiate Treatment Day_21->Treatment_Start Treatment_Period Daily Dosing (this compound or Vehicle) Treatment_Start->Treatment_Period Endpoint Study Endpoint (e.g., Day 35-42) Assessments Treatment_Period->Endpoint

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Materials and Animals:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulation (from Protocol 1)

  • Vehicle control (formulation without this compound)

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Monitoring and Treatment:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

    • Once a mouse develops a clinical score of ≥ 4, randomize it into a treatment group.

    • Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection at the desired dosage. Dosages used for the parent compound, Filgotinib, in similar models (e.g., 3-50 mg/kg) can be a starting point for dose-ranging studies.

  • Efficacy Assessment:

    • Continue daily treatment and clinical scoring until the study endpoint (e.g., day 35-42).

    • At the endpoint, collect blood samples for analysis of inflammatory markers (e.g., cytokines, anti-CII antibodies).

    • Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

Protocol 3: Pharmacokinetic Study of this compound in Mice

This protocol describes a basic pharmacokinetic study to determine key parameters of this compound in mice following a single oral dose.

Experimental Workflow:

PK_Workflow Dosing Single Oral Dose of this compound Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis Plasma Extraction and LC-MS/MS Analysis Sampling->Analysis Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, T½, AUC) Analysis->Calculation

References

Application Notes and Protocols for GS-829845: A Potent Inhibitor of Cytokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the major and pharmacologically active metabolite of Filgotinib, an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4][5] By preferentially targeting JAK1, this compound plays a crucial role in the modulation of pro-inflammatory cytokine signaling pathways, making it a significant molecule of interest for research in autoimmune diseases and other inflammatory conditions. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its in vitro characterization.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound exerts its inhibitory effects on cytokine signaling by targeting the Janus kinase (JAK) family of enzymes, with a preference for JAK1. The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors implicated in inflammation and immunity.

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.

This compound, by inhibiting JAK1, effectively blocks these downstream signaling events, leading to a reduction in the production and signaling of various pro-inflammatory cytokines.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound is a potent inhibitor of JAK1, though it is reported to be approximately 10-fold less potent than its parent compound, Filgotinib. The following tables summarize key quantitative data for this compound and Filgotinib.

Table 1: Biochemical Potency (IC50) of Filgotinib

TargetIC50 (nM)
JAK110
JAK228
JAK3810
TYK2116

Note: Specific IC50 values for this compound are not widely published. Based on the consistent reporting of it being ~10-fold less potent than Filgotinib, the estimated IC50 values for this compound would be approximately 100 nM for JAK1, 280 nM for JAK2, 8100 nM for JAK3, and 1160 nM for TYK2.

Table 2: Pharmacokinetic Parameters of this compound and Filgotinib

ParameterThis compoundFilgotinib
Half-life (t½) ~19-27 hours~7 hours
Protein Binding 39-44%55-59%
Metabolism Primarily cleared renallyMetabolized by Carboxylesterase 2 (CES2) to this compound

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory activity of this compound on cytokine signaling are provided below.

Protocol 1: In Vitro Kinase Assay for JAK Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Experimental Workflow

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant JAK enzyme - Kinase buffer - ATP - Substrate peptide start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor mix_components Mix JAK Enzyme and this compound in assay plate prepare_reagents->mix_components prepare_inhibitor->mix_components initiate_reaction Initiate Reaction by adding ATP/Substrate mix mix_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Kinase Activity (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro JAK kinase inhibition assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Enzyme and Substrate Preparation: Dilute the JAK enzyme and substrate peptide to the desired concentration in kinase assay buffer.

  • Assay Reaction: a. To each well of the assay plate, add the diluted this compound or vehicle control (DMSO). b. Add the diluted JAK enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole Blood Assay for Inhibition of STAT Phosphorylation

This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human whole blood.

Experimental Workflow

STAT_Phospho_Workflow start Start collect_blood Collect Fresh Human Whole Blood start->collect_blood pre_incubate Pre-incubate Blood with This compound or Vehicle collect_blood->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-6, IFN-α) pre_incubate->stimulate fix_lyse Fix Erythrocytes and Lyse Red Blood Cells stimulate->fix_lyse permeabilize Permeabilize Leukocytes fix_lyse->permeabilize stain Stain with Fluorochrome-conjugated Antibodies (anti-pSTAT, cell surface markers) permeabilize->stain acquire_data Acquire Data on a Flow Cytometer stain->acquire_data analyze_data Analyze pSTAT Levels in Specific Cell Populations acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for a whole blood STAT phosphorylation inhibition assay.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

  • This compound

  • Cytokines (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1)

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

  • Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., Alexa Fluor® 647 anti-pSTAT3) and cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD14)

  • Flow cytometer

Procedure:

  • Compound Incubation: Aliquot whole blood into tubes and add varying concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to each tube to stimulate the desired signaling pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Lysis: Immediately after stimulation, fix and lyse the red blood cells using a commercially available buffer system according to the manufacturer's protocol.

  • Permeabilization: Permeabilize the remaining leukocytes to allow for intracellular antibody staining.

  • Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target pSTAT and cell surface markers to identify specific immune cell populations.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound.

Protocol 3: Cell-Based Reporter Assay for Cytokine Signaling Inhibition

This protocol details a method to assess the functional inhibition of cytokine signaling by this compound using a cell line engineered to express a reporter gene under the control of a STAT-responsive promoter.

Materials:

  • A suitable cell line expressing the relevant cytokine receptor and a STAT-responsive reporter construct (e.g., a luciferase reporter driven by a STAT3-responsive element).

  • Cell culture medium and supplements.

  • This compound

  • The appropriate stimulating cytokine.

  • Reporter gene assay reagent (e.g., Luciferase Assay System).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cell line into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Add the stimulating cytokine to the wells to activate the JAK-STAT pathway.

  • Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter signal to a cell viability control if necessary. Plot the reporter activity against the this compound concentration to determine the IC50 value for the inhibition of cytokine-induced reporter gene expression.

Conclusion

This compound is a critical active metabolite of Filgotinib that demonstrates preferential inhibition of JAK1, a key mediator of pro-inflammatory cytokine signaling. The data and protocols presented in these application notes provide a robust framework for researchers to investigate the in vitro pharmacological properties of this compound and to further elucidate its role in the modulation of immune responses. These methodologies are essential for the continued development and understanding of targeted therapies for a range of inflammatory and autoimmune diseases.

References

Application Notes and Protocols for GS-829845 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and active metabolite of Filgotinib, an orally administered, preferential inhibitor of Janus kinase 1 (JAK1).[1][2] Like its parent compound, this compound exhibits a preference for JAK1, a key enzyme in the JAK-STAT signaling pathway that transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[1][3] Although this compound is approximately 10-fold less potent than Filgotinib, it has a significantly longer half-life, contributing to the overall therapeutic effect.[3] These application notes provide a framework for the experimental design of studies investigating the biological activity and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

The following table summarizes the estimated half-maximal inhibitory concentrations (IC50) of this compound against the four members of the Janus kinase family. These values are estimated based on the reported IC50 values of the parent compound, Filgotinib, and the consistent observation that this compound is approximately 10-fold less potent.

Target KinaseFilgotinib IC50 (nM)Estimated this compound IC50 (nM)
JAK110~100
JAK228~280
JAK3810~8100
TYK2116~1160

Note: The IC50 values for this compound are estimations derived from the potency of Filgotinib and the established 10-fold difference in potency. Actual values should be determined empirically.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of JAK family kinases (JAK1, JAK2, JAK3, and TYK2).

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A suitable peptide substrate for each kinase (e.g., a generic tyrosine kinase substrate).

    • Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assay or ADP-Glo™ Kinase Assay kit for luminescence-based assay.

    • This compound stock solution (in DMSO).

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

    • 96-well or 384-well assay plates.

    • Scintillation counter or luminescence plate reader.

  • Procedure: a. Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). b. In the assay plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate. c. Add the diluted this compound or vehicle (DMSO) to the appropriate wells. d. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme. e. Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric detection). f. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. g. Stop the reaction (e.g., by adding a stop solution containing EDTA). h. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. i. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced. j. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. k. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

  • Reagents and Materials:

    • A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or HEL cells).

    • Cell culture medium and supplements.

    • Cytokine for stimulation (e.g., Interleukin-6 (IL-6) for JAK1/JAK2, or Interferon-gamma (IFN-γ) for JAK1/JAK2).

    • This compound stock solution (in DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-phospho-STAT3 (Tyr705), anti-total STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Protein quantification assay (e.g., BCA assay).

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere or stabilize overnight. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates. g. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. h. Block the membrane with 5% non-fat milk or BSA in TBST. i. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C. j. Wash the membrane and incubate with the HRP-conjugated secondary antibody. k. Detect the signal using a chemiluminescent substrate and an imaging system. l. Strip the membrane and re-probe with the total STAT antibody to confirm equal protein loading. m. Quantify the band intensities and express the level of phosphorylated STAT as a ratio to total STAT.

Quantitative PCR (qPCR) for Downstream Gene Expression

Objective: To evaluate the effect of this compound on the expression of cytokine-inducible genes downstream of the JAK/STAT pathway.

Methodology:

  • Reagents and Materials:

    • Cell line and culture reagents as in the phospho-STAT assay.

    • Cytokine for stimulation.

    • This compound stock solution (in DMSO).

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for target genes (e.g., SOCS3, CIITA) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Procedure: a. Treat cells with this compound and stimulate with a cytokine for a longer duration (e.g., 4-24 hours) to allow for gene transcription. b. Harvest the cells and extract total RNA using a suitable kit. c. Assess RNA quality and quantity. d. Synthesize cDNA from the extracted RNA. e. Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix. f. Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound on relevant cell types.

Methodology:

  • Reagents and Materials:

    • Cell line of interest.

    • Cell culture medium and supplements.

    • This compound stock solution (in DMSO).

    • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

    • 96-well plates.

    • Plate reader.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to attach and grow for 24 hours. c. Treat the cells with a range of concentrations of this compound or vehicle (DMSO). d. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur. g. Measure the absorbance or fluorescence using a plate reader. h. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_other JAK (other) Receptor->JAK_other Activates STAT STAT (inactive) JAK1->STAT Phosphorylates JAK_other->STAT Phosphorylates GS829845 This compound GS829845->JAK1 Inhibits pSTAT p-STAT (active) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (e.g., SOCS3, CIITA) Nucleus->Gene_Expression Regulates

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_pSTAT Cell_Culture 1. Cell Culture & Serum Starvation Compound_Treatment 2. This compound Pre-treatment Cell_Culture->Compound_Treatment Cytokine_Stimulation 3. Cytokine Stimulation Compound_Treatment->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis Cytokine_Stimulation->Cell_Lysis Western_Blot 5. Western Blot (p-STAT/Total STAT) Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing p-STAT inhibition by this compound.

References

Troubleshooting & Optimization

GS-829845 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of GS-829845.

Solubility Data

The solubility of this compound in various solvents is a critical factor for successful in vitro and in vivo experiments. Below is a summary of the available solubility data.

SolventConcentrationMolarityNotes
DMSO 100 mg/mL279.78 mMRequires sonication for complete dissolution. Use of fresh, non-hygroscopic DMSO is recommended.[1][2]

Note: For aqueous-based solutions for in vivo use, this compound can be prepared as a suspended solution. One protocol involves creating a 2.5 mg/mL suspension by first dissolving the compound in DMSO and then mixing with PEG300, Tween-80, and saline.[1]

Experimental Protocols

Preparation of a 100 mg/mL DMSO Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture briefly to suspend the powder.

  • Place the solution in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[1][2]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are sealed tightly to protect from moisture and light.

Troubleshooting and FAQs

Here are some common issues and questions that may arise during the handling of this compound.

Q1: My this compound is not fully dissolving in DMSO.

A1: There are several potential reasons for incomplete dissolution:

  • Insufficient Sonication: this compound requires ultrasonic treatment to fully dissolve in DMSO at high concentrations. Ensure you are sonicating for an adequate amount of time until the solution is clear.

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.

  • Concentration Too High: While the reported solubility is 100 mg/mL, variations in compound purity or ambient conditions could slightly alter this. Try preparing a slightly more dilute solution.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q3: How should I store my this compound stock solution?

A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted and stored frozen. Recommended storage conditions are:

  • -20°C: for up to 1 month.

  • -80°C: for up to 6 months. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Keep solutions protected from light.

Q4: I see precipitation in my culture medium after adding the this compound DMSO stock.

A4: This is likely due to the compound precipitating out of the aqueous solution upon dilution. To mitigate this:

  • Increase Mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium.

  • Lower Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium.

  • Use a Carrier: For some applications, the use of a carrier solvent system or formulating as a suspension might be necessary.

Visual Guides

This compound Solution Preparation Workflow

The following diagram outlines the recommended workflow for preparing a stock solution of this compound.

G cluster_start Preparation cluster_storage Storage cluster_troubleshooting Troubleshooting start Start: Weigh this compound Powder add_dmso Add Fresh Anhydrous DMSO start->add_dmso sonicate Sonicate Until Dissolved add_dmso->sonicate check_clarity Check for Clarity sonicate->check_clarity aliquot Aliquot into Single-Use Vials check_clarity->aliquot Clear not_clear Solution Not Clear check_clarity->not_clear Not Clear store Store at -20°C or -80°C aliquot->store check_dmso Verify DMSO is Anhydrous not_clear->check_dmso check_dmso->sonicate Retry

Caption: Workflow for preparing this compound stock solution.

JAK/STAT Signaling Pathway Inhibition

This compound is an active metabolite of Filgotinib and functions as a preferential inhibitor of JAK1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocates & Activates GS829845 This compound GS829845->JAK1 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

References

Improving GS-829845 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of GS-829845 in cell culture media. The following information includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the primary and active metabolite of Filgotinib, an inhibitor of Janus kinase 1 (JAK1).[1][2] It is approximately 10-fold less potent than its parent compound but possesses a longer half-life.[1] this compound exerts its effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in inflammation and immune responses.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of compound instability in cell culture media. Degradation of this compound over the course of your experiment would lead to a decrease in its effective concentration, potentially causing variability in the observed biological effects.

Q3: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A3: Several factors can influence the stability of small molecules like this compound in culture media:

  • pH of the media: Extreme pH values can catalyze the hydrolysis of susceptible chemical groups.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is crucial to protect stock solutions and media containing this compound from light.

  • Reactive Components in Media: Components within the culture media, especially in the presence of serum, can contain enzymes that may metabolize the compound. Reactive oxygen species (ROS) can also be present and lead to oxidative degradation.

  • Repeated Freeze-Thaw Cycles: Storing stock solutions in large volumes that require multiple freeze-thaw cycles can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be prepared in a suitable solvent like DMSO. Based on information for similar compounds, it is recommended to store aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q5: At what point during my experiment should I add this compound to the culture medium?

A5: To minimize degradation, it is best to add this compound to the culture medium immediately before starting the treatment of your cells. Preparing large volumes of media containing the compound well in advance of the experiment is not recommended.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot potential stability issues with this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Variable or lower-than-expected potency in cell-based assays. Degradation of this compound in the culture medium over the incubation period.1. Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions (see Experimental Protocol below). 2. Replenish Compound: If significant degradation is observed, consider partially or fully replacing the medium with freshly prepared medium containing this compound at regular intervals during long-term experiments. 3. Prepare Fresh: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
Precipitation observed after adding this compound to the culture medium. The concentration of this compound exceeds its solubility in the culture medium.1. Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity. 2. Pre-warm Media: Make sure the cell culture medium is at 37°C before adding the compound solution. 3. Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Perform a serial dilution in pre-warmed media. 4. Determine Maximum Soluble Concentration: Experimentally determine the highest concentration of this compound that remains soluble in your culture medium under your experimental conditions.
Inconsistent results between different batches of experiments. Inconsistent preparation of stock or working solutions. Degradation of the stock solution.1. Standardize Solution Preparation: Follow a consistent and well-documented protocol for preparing stock and working solutions. 2. Proper Stock Storage: Ensure stock solutions are stored in single-use aliquots at the recommended temperature and protected from light. 3. Verify Stock Integrity: If you suspect stock degradation, consider preparing a fresh stock solution from a new vial of the compound.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a methodology to determine the stability of this compound in your specific cell culture setup using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, 96-well plates or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC-MS system with a C18 analytical column

  • Acetonitrile (ACN), HPLC-grade

  • Water with 0.1% formic acid, HPLC-grade

  • Methanol, HPLC-grade

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of calibration standards by spiking known concentrations of the this compound stock solution into your cell culture medium. The concentration range should encompass the expected experimental concentrations.

  • Sample Preparation and Incubation:

    • Prepare samples by adding this compound to your cell culture medium (with and without serum) to the desired final concentration in your chosen sterile vessels.

    • Include a "time zero" (T=0) sample that is processed immediately after preparation.

    • Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Sampling:

    • Collect aliquots from the incubated samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • To precipitate proteins, add 3 volumes of cold methanol to each 1 volume of collected medium.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Develop an HPLC method to separate this compound from other media components. A gradient elution using water with 0.1% formic acid and acetonitrile on a C18 column is a common starting point.

    • Set up the mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio (m/z).

    • Analyze the calibration standards to generate a standard curve.

    • Analyze the experimental samples from each time point.

  • Data Analysis:

    • Use the standard curve to determine the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life (t₁/₂) in the culture medium.

Visualization of Key Pathways and Workflows

JAK-STAT Signaling Pathway

This compound is an inhibitor of JAK1, a key component of the JAK-STAT signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) JAK2_inactive JAK2 (Inactive) STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 2. Activation JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active JAK1_active->Receptor JAK1_active->STAT_inactive 5. STAT Phosphorylation JAK2_active->Receptor STAT_active pSTAT (Active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation GS829845 This compound GS829845->JAK1_active Inhibition Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound on JAK1.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_standards Prepare Calibration Standards in Media hplc Analyze by HPLC-MS prep_standards->hplc Generate Standard Curve prep_samples Prepare Experimental Samples (this compound in Media) incubate Incubate Samples at 37°C, 5% CO₂ prep_samples->incubate sampling Collect Aliquots at Different Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling process Protein Precipitation (Methanol) sampling->process process->hplc data Quantify Concentration and Determine Half-Life hplc->data

Caption: A streamlined workflow for assessing the in vitro stability of this compound.

References

Technical Support Center: GS-829845 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GS-829845 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the primary active metabolite of Filgotinib, a potent and preferential Janus kinase 1 (JAK1) inhibitor.[1][2][3] It functions by inhibiting the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is essential for the signal transduction of numerous pro-inflammatory cytokines.[1][4] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, ultimately reducing the inflammatory response.[2]

Q2: How does the in vitro potency of this compound compare to its parent compound, Filgotinib?

A2: this compound is a preferential JAK1 inhibitor, similar to Filgotinib, but it is approximately 10-fold less potent than the parent compound in in vitro assays.[5][6][7] Despite its lower potency, this compound has a longer half-life and its systemic exposure is significantly higher than that of Filgotinib, contributing to the overall pharmacodynamic effect.[3][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO, and it is recommended to use newly opened, hygroscopic DMSO for the best results.[8] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light.[8]

Q4: In which in vitro assays can this compound be used?

A4: this compound can be utilized in a variety of in vitro assays designed to assess the activity of JAK1 inhibitors. These include:

  • Biochemical Kinase Assays: To directly measure the inhibitory effect on purified JAK1 enzyme activity.

  • Cell-Based Phosphorylation Assays: To determine the inhibition of cytokine-induced STAT phosphorylation (e.g., p-STAT1, p-STAT3, p-STAT5) in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[9][10]

  • Cell Proliferation and Viability Assays: To assess the impact on the proliferation of cell lines dependent on JAK1-mediated signaling.

  • Gene Expression Analysis: To measure changes in the transcription of downstream target genes of the JAK-STAT pathway.

Data Presentation

Table 1: In Vitro Potency (IC50) of Filgotinib and this compound in a Human Whole Blood Assay

CompoundTarget PathwayIC50 (µM)
FilgotinibJAK1-dependent signaling0.629
This compoundJAK1-dependent signaling11.9

Data sourced from preclinical studies.[1][2]

Table 2: In Vitro Selectivity of Filgotinib and this compound against JAK Isoforms

CompoundAssay TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK1/JAK2 Selectivity Fold
FilgotinibBiochemical Assay1028~3
This compoundBiochemical Assay110430~4

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for JAK1 Inhibition

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified human JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Method:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the JAK1 enzyme to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for the optimized duration at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of IL-6-Induced STAT3 Phosphorylation

Objective: To assess the ability of this compound to inhibit JAK1-mediated signaling in a cellular context.

Materials:

  • A human cell line responsive to IL-6 (e.g., HepG2, U266)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Recombinant human IL-6

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and appropriate secondary antibodies

  • Western blot or ELISA reagents

Method:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

  • Stimulate the cells with an optimal concentration of IL-6 for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated STAT3 and total STAT3 using Western blot or ELISA.

  • Quantify the results and calculate the IC50 value for the inhibition of STAT3 phosphorylation.

Troubleshooting Guides

Troubleshooting In Vitro Kinase Assays
Issue Possible Cause Recommended Solution
High background signal - Enzyme concentration too high- Substrate concentration too high- Contaminated reagents- Titrate the enzyme to find the optimal concentration.- Optimize the substrate concentration.- Use fresh, high-quality reagents.
Low signal or no activity - Inactive enzyme- Incorrect buffer conditions- Insufficient ATP- Use a new batch of enzyme and handle it according to the supplier's recommendations.- Ensure the buffer pH and composition are optimal for the enzyme.- Verify the ATP concentration.
High variability between replicates - Pipetting errors- Inconsistent incubation times- Edge effects in the plate- Use calibrated pipettes and ensure proper mixing.- Maintain consistent timing for all steps.- Avoid using the outer wells of the plate or fill them with buffer.
Troubleshooting Cell-Based Phosphorylation Assays
Issue Possible Cause Recommended Solution
No or weak phosphorylation signal upon cytokine stimulation - Low cytokine concentration- Short stimulation time- Cell line not responsive- Phosphatase activity in lysate- Optimize the cytokine concentration and stimulation time.- Confirm the expression of the cytokine receptor and JAK1 in your cell line.- Always use fresh lysis buffer containing phosphatase inhibitors.
High basal phosphorylation without stimulation - High cell density- Serum in starvation medium- Autocrine signaling- Optimize cell seeding density.- Ensure complete removal of serum during starvation.- Wash cells before adding the inhibitor and cytokine.
Inconsistent results - Variation in cell passage number- Inconsistent cell health- Uneven cell plating- Use cells within a consistent passage number range.- Monitor cell viability and morphology.- Ensure a single-cell suspension before plating and mix well.

Visualizations

JAK-STAT_Signaling_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1_1 JAK1 Cytokine_Receptor->JAK1_1 Activates JAK1_2 JAK1 Cytokine_Receptor->JAK1_2 Activates JAK1_1->JAK1_2 Trans-phosphorylation STAT_inactive STAT (inactive) JAK1_1->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_active->Gene_Transcription Translocates and Initiates This compound This compound This compound->JAK1_1 Inhibits This compound->JAK1_2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental_Workflow_pSTAT_Assay Workflow for Cell-Based p-STAT Inhibition Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Starvation Serum starve cells Cell_Seeding->Starvation Inhibitor_Treatment Pre-treat with this compound Starvation->Inhibitor_Treatment Cytokine_Stimulation Stimulate with cytokine (e.g., IL-6) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis Lyse cells with phosphatase inhibitors Cytokine_Stimulation->Cell_Lysis Analysis Analyze p-STAT levels (Western Blot/ELISA) Cell_Lysis->Analysis End End Analysis->End

Caption: A typical experimental workflow for a cell-based p-STAT inhibition assay.

Troubleshooting_Logic Troubleshooting Logic for Weak/No p-STAT Signal Start Weak or No p-STAT Signal Check_Stimulation Was cytokine stimulation effective? Start->Check_Stimulation Check_Lysis Was lysis buffer correct? Check_Stimulation->Check_Lysis Yes Optimize_Cytokine Optimize cytokine concentration and time Check_Stimulation->Optimize_Cytokine No Check_Detection Is the detection system working? Check_Lysis->Check_Detection Yes Add_Inhibitors Ensure fresh phosphatase inhibitors were added Check_Lysis->Add_Inhibitors No Check_Antibodies Validate primary and secondary antibodies Check_Detection->Check_Antibodies No Success Problem Solved Check_Detection->Success Yes Confirm_Receptor Confirm receptor/JAK1 expression Optimize_Cytokine->Confirm_Receptor Positive_Control Run a positive control lysate Check_Antibodies->Positive_Control

Caption: A logical flow for troubleshooting weak or absent p-STAT signals.

References

Technical Support Center: Optimizing GS-829845 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GS-829845 for cell treatment experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the primary and active metabolite of Filgotinib, a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] Like its parent compound, this compound preferentially inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and cell growth.[3] By inhibiting JAK1, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in cellular responses.[4]

Q2: How does the potency of this compound compare to Filgotinib?

This compound is approximately 10-fold less potent than its parent compound, Filgotinib, in in vitro assays.[2] However, it has a longer half-life in vivo.

Q3: What is the JAK/STAT signaling pathway targeted by this compound?

The JAK/STAT signaling pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. This compound specifically inhibits JAK1, thereby interrupting this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates This compound This compound This compound->JAK1 Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause: The concentration of this compound is too low.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) and narrow down to the effective range.

  • Possible Cause: The compound has degraded.

    • Troubleshooting Step: Ensure proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term, protected from light). Prepare fresh dilutions for each experiment.

  • Possible Cause: The target pathway (JAK1/STAT) is not active in your cell line.

    • Troubleshooting Step: Confirm JAK1 expression and baseline STAT phosphorylation in your cell line using Western blotting or other methods.

Issue 2: Significant cell death observed at the intended concentration.

  • Possible Cause: The concentration of this compound is too high and causing off-target toxicity.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50). Aim to use concentrations below the CC50 for your experiments.

  • Possible Cause: The vehicle (e.g., DMSO) is causing toxicity.

    • Troubleshooting Step: Run a vehicle control with the same concentrations of the solvent used to dissolve this compound. Ensure the final DMSO concentration is typically below 0.5%.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Troubleshooting Step: Maintain consistency in cell passage number, seeding density, and growth media composition.

  • Possible Cause: Instability of the compound in media.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Possible Cause: Acquired resistance to the inhibitor.

    • Troubleshooting Step: If treating cells for extended periods, consider mechanisms of resistance such as mutations in the JAK2 kinase domain or activation of alternative signaling pathways.

Troubleshooting_Workflow start Start Experiment observe_effect Observe Cellular Effect start->observe_effect no_effect No Effect observe_effect->no_effect No desired_effect Desired Effect observe_effect->desired_effect Yes toxicity Toxicity Observed observe_effect->toxicity Toxicity troubleshoot_no_effect Troubleshoot: - Increase Concentration - Check Compound Integrity - Verify Pathway Activity no_effect->troubleshoot_no_effect end Proceed with Optimized Concentration desired_effect->end troubleshoot_toxicity Troubleshoot: - Decrease Concentration - Perform Cytotoxicity Assay - Check Vehicle Toxicity toxicity->troubleshoot_toxicity optimize Optimize Concentration troubleshoot_no_effect->optimize troubleshoot_toxicity->optimize optimize->start Re-test

Caption: A logical workflow for troubleshooting common issues in cell treatment.

Quantitative Data

The following tables summarize key in vitro potency data for Filgotinib and its metabolite, this compound. As specific IC50 values for this compound in various cancer cell lines are not widely published, the values for Filgotinib can be used as a starting point for dose-range finding studies, keeping in mind that this compound is approximately 10-fold less potent.

Table 1: Comparative IC50 Values for Inhibition of STAT Phosphorylation

Cytokine StimulusPathway DependencyCell TypeFilgotinib IC50 (nM)Estimated this compound IC50 (nM)
IL-6JAK1/JAK2Monocytes110~1100
IFN-αJAK1/TYK2CD4+ T-cells91~910
IFN-γJAK1/JAK2Neutrophils>10,000>100,000
IL-4JAK1/JAK3CD4+ T-cells240~2400
(Data for Filgotinib from BenchChem)

Table 2: Potency in Whole Blood Assay

CompoundIC50
FilgotinibNot explicitly stated, but potent
This compound11.9 µM (4,529 ng/mL)

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells with this compound and Controls prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Absorbance viability_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A general experimental workflow for determining the IC50 of this compound.

Protocol 2: Assessing Inhibition of STAT Phosphorylation by Western Blot

This protocol allows for the direct measurement of the inhibitory effect of this compound on the JAK1/STAT signaling pathway.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (based on IC50 values from the viability assay) for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-α) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3) and total STAT. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT and total STAT.

    • Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition at different this compound concentrations.

References

Off-target effects of GS-829845 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of GS-829845 in cell-based experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the major, active metabolite of Filgotinib, an oral preferential Janus kinase 1 (JAK1) inhibitor.[1][2] Like its parent compound, this compound functions as a JAK1 inhibitor, although it is approximately 10-fold less potent than Filgotinib.[1][3] It has a longer half-life than Filgotinib.[1] The primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.

Q2: Are there known off-target effects of this compound in cell lines?

Currently, public domain literature from clinical trials does not detail specific off-target kinase inhibition or receptor binding for this compound in various cell lines. The available safety data focuses on clinical observations. Exposure-response analyses from Phase 2 and Phase 3 studies in rheumatoid arthritis have not found a clear relationship between this compound exposure and the incidence of common treatment-emergent adverse events (TEAEs), laboratory abnormalities, serious TEAEs, or serious infections.

Q3: What are the reported clinical safety findings for this compound that might be relevant for my in-vitro experiments?

In clinical studies, the safety of Filgotinib and its metabolite this compound has been extensively evaluated. No clear exposure-dependent safety issues were identified for this compound. However, researchers should be aware of the types of adverse events and laboratory abnormalities monitored in these trials, as they may provide insights into potential biological effects to monitor in cell-based assays.

Troubleshooting Guide

Issue: I am observing unexpected effects in my cell line after treatment with this compound. How can I determine if this is an off-target effect?

  • Confirm On-Target Activity: First, verify that you are observing the expected inhibition of the JAK1/STAT pathway. You can do this by performing a Western blot for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3) following cytokine stimulation (e.g., with interferon-gamma or interleukin-6). A decrease in STAT phosphorylation would indicate on-target activity.

  • Cell Viability Assessment: Perform a dose-response experiment to assess the impact of this compound on cell viability using an MTT or other similar cytotoxicity assay. This will help determine if the observed effects are due to general cytotoxicity at the concentrations used.

  • Control Experiments: Include appropriate controls in your experiments:

    • Vehicle Control: To ensure the solvent used to dissolve this compound is not causing the effect.

    • Parent Compound Control: Compare the effects of this compound with Filgotinib.

    • Alternative JAK1 Inhibitor Control: Use a different, structurally unrelated JAK1 inhibitor to see if the effect is specific to this compound or a general consequence of JAK1 inhibition in your cell system.

  • Literature Review: Although specific off-target data is limited, review the clinical safety data for any reported adverse events that might correlate with your in-vitro observations.

Quantitative Data Summary

The following table summarizes the most frequent treatment-emergent adverse events (TEAEs) and laboratory abnormalities that were monitored in the clinical trials of Filgotinib, where this compound is the major metabolite. Note that exposure-response analyses did not show a correlation between the incidence of these events and the concentration of this compound.

CategoryEvent
Most Frequent TEAEs Nausea, Nasopharyngitis, Upper respiratory tract infection, Headache, Hypertension
Grade 3/4 Laboratory Abnormalities Lymphocytes decrease, Glucose increase, Phosphate decrease, Triacylglycerol lipase increase, Creatine kinase increase

Experimental Protocols

Protocol 1: Assessing On-Target JAK1 Inhibition via Western Blot

  • Cell Culture and Treatment: Plate your cell line of choice and allow them to adhere overnight. The next day, starve the cells in a low-serum medium for 4-6 hours. Pre-treat the cells with a dose range of this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK1 pathway (e.g., 10 ng/mL IFN-γ or 20 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT1 (or another relevant pSTAT), total STAT1, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_A JAK1 CytokineReceptor->JAK1_A Activation JAK1_B JAK1 CytokineReceptor->JAK1_B Activation STAT_A STAT JAK1_A->STAT_A Phosphorylation STAT_B STAT JAK1_B->STAT_B Phosphorylation STAT_dimer STAT Dimer STAT_A->STAT_dimer STAT_B->STAT_dimer GeneExpression Gene Expression STAT_dimer->GeneExpression Translocation GS829845 This compound GS829845->JAK1_A Inhibition GS829845->JAK1_B Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment on_target On-Target Assay (e.g., Western Blot for pSTAT) treatment->on_target cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity data_analysis Data Analysis on_target->data_analysis cytotoxicity->data_analysis conclusion Conclusion on On-Target vs. Off-Target Effects data_analysis->conclusion

Caption: Experimental workflow for assessing the effects of this compound in cell lines.

Filgotinib_Metabolism Filgotinib Filgotinib (Oral Administration) Metabolism Metabolism (Carboxylesterase 2) Filgotinib->Metabolism CombinedEffect Combined JAK1 Inhibition (Efficacy) Filgotinib->CombinedEffect GS829845 This compound (Active Metabolite) Metabolism->GS829845 GS829845->CombinedEffect

Caption: Relationship between Filgotinib, its metabolism to this compound, and their combined effect.

References

Technical Support Center: Minimizing Variability in GS-829845 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays involving GS-829845, a major active metabolite of Filgotinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the primary active metabolite of Filgotinib, a preferential Janus kinase 1 (JAK1) inhibitor.[1] Like its parent compound, this compound selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function.[2][3][4] this compound is approximately 10-fold less potent than Filgotinib but has a longer half-life.[1]

Q2: What are the most common sources of variability in cell-based assays for JAK inhibitors like this compound?

Variability in cell-based assays can stem from multiple sources, broadly categorized as biological, technical, and environmental. Key factors include:

  • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.

  • Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation conditions (temperature, CO2, humidity) significantly impact cell health and responsiveness.

  • Mycoplasma Contamination: Undetected mycoplasma infection can alter cellular physiology and response to stimuli.

  • Assay Protocol Execution: Inconsistencies in cell seeding density, reagent preparation, incubation times, and pipetting technique are major contributors to variability.

  • Microplate Effects: "Edge effects," caused by evaporation and temperature gradients across the microplate, can lead to biased results.

Q3: How can I minimize the "edge effect" in my 96-well plate assays?

The "edge effect" is a common issue where wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation. To mitigate this:

  • Create a Humidity Barrier: Fill the outer wells of the plate with sterile phosphate-buffered saline (PBS) or culture medium without cells. This helps to create a more uniform environment across the plate.

  • Ensure Proper Incubation: Use a humidified incubator and ensure it is properly sealed.

  • Randomize Sample Plating: If possible, randomize the placement of your samples and controls across the plate to minimize the systematic bias introduced by edge effects.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound bioassays.

Problem Potential Cause Troubleshooting Steps
High Background Signal 1. Reagent Contamination: Reagents may be contaminated with endogenous enzymes or fluorescent/luminescent compounds. 2. Sub-optimal Reagent Concentration: Concentrations of antibodies or detection substrates may be too high. 3. Inadequate Washing: Insufficient removal of unbound reagents. 4. Autofluorescence: Cells or compounds may exhibit natural fluorescence.1. Prepare fresh reagents and use high-purity water and buffers. 2. Titrate key reagents, such as antibodies and detection substrates, to determine the optimal concentration that provides a good signal-to-noise ratio. 3. Optimize the number and duration of wash steps. 4. Run a "compound only" and "cells only" control to assess background fluorescence.
Low Signal or No Response 1. Inactive this compound: The compound may have degraded. 2. Low Cell Viability: Cells may not be healthy at the time of the assay. 3. Incorrect Assay Conditions: Incubation times, temperature, or reagent concentrations may be sub-optimal. 4. Weak Promoter Activity (Reporter Assays): The reporter construct may not be efficiently activated.1. Ensure proper storage of this compound stock solutions (e.g., at -80°C for long-term storage) and avoid repeated freeze-thaw cycles. 2. Check cell viability using a method like trypan blue exclusion before seeding. Ensure cells are in the logarithmic growth phase. 3. Optimize incubation times and reagent concentrations through systematic experimentation. 4. Consider using a stronger constitutive promoter for your reporter gene or increasing the amount of transfected plasmid.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Variable Transfection Efficiency (Reporter Assays): Inconsistent delivery of plasmid DNA into cells. 4. Edge Effects: Evaporation from wells at the edge of the plate.1. Thoroughly mix the cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. 2. Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips. 3. Optimize the transfection protocol and ensure a consistent ratio of DNA to transfection reagent. 4. Fill the outer wells with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Pharmacokinetic Variability of Filgotinib and this compound

This table summarizes the inter-subject variability in the area under the curve (AUC) and maximum concentration (Cmax) at steady state, which can provide an indication of the biological variability of the compounds' exposure in vivo.

Compound Parameter Inter-subject Variability (CV%)
FilgotinibAUC16 - 44%
Cmax16 - 44%
This compoundAUC< 26%
Cmax< 26%

Data sourced from a review of Filgotinib's clinical pharmacology.

Table 2: Reported IC50 Values for Filgotinib and this compound

This table presents the half-maximal inhibitory concentration (IC50) values for Filgotinib and this compound from a human whole blood assay, demonstrating the relative potency of the two compounds.

Compound Assay IC50
FilgotinibHuman Whole Blood Assay (JAK1-dependent signaling)629 nM
This compoundHuman Whole Blood Assay (JAK1-dependent signaling)11.9 µM

Data sourced from a pharmacokinetic/pharmacodynamic modeling study.

Experimental Protocols

Below are detailed methodologies for two key types of experiments relevant to assessing the activity of this compound.

Protocol 1: Biochemical JAK1 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibition of JAK1 enzymatic activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Prepare solutions of recombinant JAK1 enzyme, a biotinylated peptide substrate, and ATP in kinase buffer.

  • Assay Procedure:

    • Add the this compound dilutions to a low-volume 384-well microplate.

    • Add the JAK1 enzyme and peptide substrate solution to all wells.

    • Incubate at room temperature for 30 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding a detection mix containing a europium cryptate-labeled anti-phosphopeptide antibody and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STAT3 Reporter Assay

This protocol outlines a cell-based reporter gene assay to measure the inhibition of JAK1-mediated STAT3 activation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

    • Stimulate the cells with a suitable cytokine to activate the JAK1-STAT3 pathway (e.g., Interleukin-6).

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active) (dimerized) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation GS829845 This compound GS829845->JAK1_active Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture & Transfection start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_treatment This compound Treatment seeding->compound_treatment stimulation Cytokine Stimulation compound_treatment->stimulation lysis Cell Lysis stimulation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (IC50 determination) luciferase_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a cell-based reporter assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results cell_issues Cell Health/ Contamination issue->cell_issues reagent_issues Reagent Quality/ Concentration issue->reagent_issues protocol_issues Protocol Execution (e.g., Pipetting) issue->protocol_issues check_cells Verify Cell Line & Test for Mycoplasma cell_issues->check_cells prepare_fresh Prepare Fresh Reagents & Titrate Concentrations reagent_issues->prepare_fresh standardize_protocol Standardize Pipetting Technique & Calibrate protocol_issues->standardize_protocol

Caption: A logical diagram for troubleshooting inconsistent bioassay results.

References

Technical Support Center: GS-829845 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability following treatment with GS-829845.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the primary and major active metabolite of Filgotinib, an oral preferential Janus kinase (JAK) 1 inhibitor.[1][2][3] It contributes to the overall pharmacodynamic response of Filgotinib.[3] While it has a similar JAK1 selectivity profile to its parent compound, it is approximately 10-fold less potent but has a longer half-life.[1] this compound works by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of many proinflammatory cytokines.

Q2: My cells show low viability even in the negative control (vehicle-treated) wells. What could be the cause?

Low viability in negative control wells points to a general issue with the experimental setup rather than a specific effect of this compound. Potential causes include:

  • Vehicle Toxicity: The solvent used to dissolve this compound, commonly DMSO, may be at a toxic concentration. It is recommended to keep the final vehicle concentration below 0.5% to avoid solvent-induced toxicity.

  • Suboptimal Cell Health: The cells may have been unhealthy prior to the experiment. Ensure you are using cells that are in the exponential growth phase and within a low passage number.

  • Contamination: Microbial contamination can rapidly lead to cell death. Regularly check your cell cultures for any signs of contamination.

  • Incorrect Seeding Density: Plating too few cells can result in poor viability due to lack of cell-to-cell contact and growth factor support.

Q3: I am observing a dose-dependent decrease in cell viability with this compound, but the IC50 value is much lower than expected. Why might this be?

An unexpectedly low IC50 value could be due to several factors:

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, inhibiting other kinases essential for cell survival and proliferation, which could lead to increased cytotoxicity.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the JAK1 pathway or may express other kinases that are inhibited by this compound as an off-target effect.

  • Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., MTT, XTT, resazurin), leading to inaccurate readings.

Q4: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?

Inconsistent results often stem from experimental variables. Key areas to check include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to have a consistent number of cells in each well.

  • Drug Dilution and Stability: Prepare fresh serial dilutions of this compound for each experiment. Check the stability of the compound in your specific culture medium and at the incubation temperature, as some compounds can degrade over time. This compound stock solutions are typically stored at -80°C for up to 6 months.

  • "Edge Effect" in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and media components, affecting cell viability. It is advisable to avoid using the outer wells for critical experiments or to fill them with sterile PBS or media to minimize this effect.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor cell viability when using this compound.

Problem 1: High variability between replicate wells.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use reverse pipetting techniques for more accurate dispensing.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each replicate to avoid cross-contamination and inaccurate volumes.
Incomplete Reagent Mixing After adding assay reagents, ensure gentle but thorough mixing on an orbital shaker to avoid creating bubbles.

Problem 2: No significant decrease in cell viability at expected active concentrations.

Possible Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions for each experiment and verify the concentration of the stock solution.
Drug Instability Check the stability of this compound in your culture medium and at the incubation temperature. Consider making fresh solutions for each experiment.
Cell Resistance The chosen cell line may be resistant to JAK1 inhibition. Try a different cell line known to be sensitive to this pathway or test a higher concentration range.
Insufficient Incubation Time The cytotoxic effect may require a longer exposure time. Perform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in DMSO to create a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates GS829845 This compound GS829845->JAK1 Inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Alters

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight) seed_cells->adherence drug_prep Prepare this compound Serial Dilutions adherence->drug_prep treatment Treat Cells with this compound drug_prep->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell viability assay with this compound.

Troubleshooting_Logic start Poor Cell Viability Observed check_controls Check Negative Controls (Vehicle Only) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_general Troubleshoot General Issues: - Cell Health - Seeding Density - Contamination - Vehicle Toxicity controls_ok->troubleshoot_general No troubleshoot_compound Troubleshoot Compound-Specific Issues: - Off-Target Effects - Assay Interference - Drug Stability - Incubation Time controls_ok->troubleshoot_compound Yes resolve Problem Resolved troubleshoot_general->resolve troubleshoot_compound->resolve

Caption: A logical flowchart for troubleshooting poor cell viability in experiments.

References

Technical Support Center: Optimizing Experiments with GS-829845

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GS-829845. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this selective JAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the major and active metabolite of Filgotinib, a preferential Janus kinase 1 (JAK1) inhibitor.[1][2] Its primary mechanism of action is the inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[2] By selectively inhibiting JAK1, this compound modulates downstream signaling cascades, leading to a reduction in the inflammatory response.

Q2: What is the relationship between this compound and Filgotinib?

A2: this compound is formed in the body after the administration of Filgotinib.[1][2] While it is approximately 10-fold less potent than its parent compound, Filgotinib, this compound has a significantly longer half-life. This longer half-life means that this compound contributes significantly to the overall therapeutic effect of Filgotinib.

Q3: Which signaling pathway does this compound target?

A3: this compound targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it preferentially inhibits JAK1. The JAK/STAT pathway is activated by numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Q4: What are the key considerations for determining the optimal incubation time for this compound in cell-based assays?

A4: The optimal incubation time for this compound can vary depending on the cell type, the specific assay, and the experimental question. Key factors to consider include:

  • Time to reach target engagement: The inhibitor needs sufficient time to enter the cells and bind to its target, JAK1.

  • Kinetics of the downstream signaling event: The phosphorylation of STAT proteins, a common readout for JAK1 activity, is often a rapid event, occurring within minutes to an hour of cytokine stimulation.

  • Cellular metabolism and stability of the compound: For longer incubation times, the stability of this compound in the culture medium and its potential metabolism by the cells should be considered.

  • Assay endpoint: Assays measuring downstream effects like gene expression or cell proliferation will likely require longer incubation times than those measuring immediate signaling events.

It is recommended to perform a time-course experiment to empirically determine the optimal incubation time for your specific experimental setup.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound.

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • Calibrate pipettes regularly and use appropriate pipetting techniques.

    • To minimize the "edge effect," consider not using the outer wells of the plate for experimental samples or fill them with sterile media or PBS to maintain humidity.

Issue 2: No or low inhibitory effect of this compound observed.

  • Possible Cause:

    • Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response.

    • Incorrect incubation time: The incubation time may be too short for the compound to exert its effect or too long, leading to compound degradation.

    • Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to JAK inhibitors.

    • Inactive compound: Improper storage or handling may have led to the degradation of this compound.

  • Solution:

    • Perform a dose-response experiment to determine the optimal concentration range.

    • Conduct a time-course experiment to identify the optimal incubation period.

    • Verify the sensitivity of your cell line to JAK1 inhibition.

    • Ensure proper storage of the compound as per the manufacturer's instructions.

Issue 3: Unexpected increase in STAT phosphorylation upon treatment with this compound.

  • Possible Cause: This could be an artifact of the assay or indicative of complex biological feedback mechanisms. Off-target effects at high concentrations are also a possibility.

  • Solution:

    • Carefully review the experimental protocol and ensure all steps were performed correctly.

    • Include appropriate controls, such as a vehicle-only control and a positive control inhibitor.

    • Test a range of this compound concentrations to see if the effect is dose-dependent.

    • Consider investigating potential feedback loops in the signaling pathway within your specific cell model.

Data Presentation

Table 1: Illustrative Incubation Time Optimization for a STAT3 Phosphorylation Assay
Incubation Time with this compoundIL-6 Stimulation TimeAverage % Inhibition of pSTAT3 (at a fixed this compound concentration)Standard Deviation
15 minutes30 minutes45%5.2%
30 minutes30 minutes75%4.8%
1 hour30 minutes85%3.5%
2 hours30 minutes82%4.1%
4 hours30 minutes78%5.5%

Note: This is example data. Optimal times may vary based on cell type and experimental conditions.

Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay TypeCell Line ExampleRecommended Starting Concentration Range for this compound
STAT Phosphorylation (Flow Cytometry/Western Blot)TF-1, UT-710 nM - 10 µM
Cell ProliferationHEL, Ba/F3100 nM - 50 µM
Cytokine Release (ELISA)PBMCs50 nM - 20 µM

Experimental Protocols

Protocol 1: Inhibition of IL-6-induced STAT3 Phosphorylation in TF-1 Cells

This protocol describes a method to assess the inhibitory activity of this compound on JAK1 signaling by measuring the phosphorylation of STAT3 in response to Interleukin-6 (IL-6) stimulation in the human erythroleukemia cell line TF-1.

Materials:

  • TF-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL GM-CSF

  • This compound

  • Recombinant human IL-6

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Anti-phospho-STAT3 (Tyr705) antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture TF-1 cells in complete RPMI-1640 medium. Prior to the experiment, wash the cells and starve them of cytokines for 4-6 hours in a serum-free medium.

  • Compound Treatment: Resuspend the starved cells at a density of 1x10^6 cells/mL. Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the cell suspension. Incubate for the desired time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-6 to a final concentration of 100 ng/mL to induce STAT3 phosphorylation. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.

  • Intracellular Staining: Stain the cells with an anti-phospho-STAT3 (Tyr705) antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT3.

  • Data Analysis: Determine the percentage inhibition of STAT3 phosphorylation at each concentration of this compound relative to the vehicle-treated, IL-6 stimulated control.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (Active) (Phosphorylated) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation GS829845 This compound GS829845->JAK1_active Inhibition STAT_active STAT (Active) (Phosphorylated Dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., TF-1) Starvation Cytokine Starvation Cell_Culture->Starvation Compound_Addition Add this compound (Incubate) Starvation->Compound_Addition Cytokine_Stimulation Add Cytokine (e.g., IL-6) Compound_Addition->Cytokine_Stimulation Fix_Perm Fixation & Permeabilization Cytokine_Stimulation->Fix_Perm Staining pSTAT Antibody Staining Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Workflow for a cell-based STAT phosphorylation assay.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Seeding Check Cell Seeding Protocol Start->Check_Seeding Yes No_Inhibition No Inhibitory Effect? Start->No_Inhibition No Check_Pipetting Verify Pipette Calibration Check_Seeding->Check_Pipetting Edge_Effect Address Edge Effects Check_Pipetting->Edge_Effect Check_Concentration Optimize Concentration No_Inhibition->Check_Concentration Yes Check_Incubation Optimize Incubation Time Check_Concentration->Check_Incubation Check_Cells Verify Cell Sensitivity Check_Incubation->Check_Cells

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

Validating JAK1 Inhibition: A Comparative Analysis of GS-829845 and Other Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase 1 (JAK1) inhibitor GS-829845 with other leading JAK1-selective inhibitors. The information presented herein is supported by experimental data to validate the inhibitory activity and selectivity of these compounds.

This compound is the major and active metabolite of Filgotinib, a known preferential JAK1 inhibitor[1][2]. While this compound is approximately 10-fold less potent than its parent compound, it possesses a longer half-life, contributing to the overall therapeutic effect of Filgotinib[1][2]. This guide will delve into the comparative performance of this compound, Filgotinib, and other notable JAK1 inhibitors, Upadacitinib and Abrocitinib.

Comparative Analysis of JAK1 Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its comparators against the panel of JAK family kinases (JAK1, JAK2, JAK3, and TYK2) is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), a measure of the drug's potency. A lower IC50 value indicates a more potent inhibitor.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 Selectivity RatioJAK3/JAK1 Selectivity RatioTYK2/JAK1 Selectivity Ratio
This compound (estimated) ~450~3570>90970~3970~7.9>202~8.8
Filgotinib 4535790973977.9202.28.8
Upadacitinib 43 - 47109 - 1202100 - 23004700~2.5 - 2.6~44.7 - 53.5~100 - 109.3
Abrocitinib 29803>10,0001250~27.7>344.8~43.1

Note: The IC50 values for this compound are estimated based on the reported 10-fold lower potency compared to Filgotinib[1]. The IC50 values for other compounds are collated from multiple sources. Selectivity ratios are calculated by dividing the IC50 of the other JAK kinase by the IC50 of JAK1.

Visualizing the JAK1 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Activates JAK1_active JAK1 (active, phosphorylated) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylates STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription GS829845 This compound GS829845->JAK1_active Inhibits

Caption: The JAK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Validating JAK1 Inhibition

To validate the inhibitory activity of compounds like this compound, two key types of experiments are typically performed: biochemical kinase assays and cell-based phosphorylation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of the test compound against each JAK family member (JAK1, JAK2, JAK3, and TYK2).

Methodology:

  • Reagents and Materials:

    • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • A generic kinase substrate peptide (e.g., a poly-Glu-Tyr peptide).

    • Adenosine triphosphate (ATP), radio-labeled with ³²P or ³³P.

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Kinase reaction buffer.

    • Phosphocellulose paper or other suitable separation matrix.

    • Scintillation counter.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a reaction plate, add the kinase reaction buffer, the specific JAK enzyme, and the substrate peptide. c. Add the diluted test compound or vehicle control (DMSO) to the respective wells. d. Initiate the kinase reaction by adding radio-labeled ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., phosphoric acid). g. Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will be washed away. h. Wash the paper to remove unincorporated radio-labeled ATP. i. Quantify the amount of incorporated radioactivity on the paper using a scintillation counter. j. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. k. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->reagent_prep reaction_setup Set up Kinase Reaction reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop separation Separate Phosphorylated Substrate reaction_stop->separation quantification Quantify Radioactivity separation->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular STAT Phosphorylation Assay

This assay measures the ability of a compound to inhibit JAK1-mediated signaling within a cellular context by quantifying the phosphorylation of its downstream target, STAT.

Objective: To determine the cellular potency of the test compound in inhibiting cytokine-induced STAT phosphorylation.

Methodology:

  • Reagents and Materials:

    • A human cell line that expresses the relevant cytokine receptor and JAK1 (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line like TF-1).

    • A cytokine that signals through JAK1 (e.g., Interleukin-6 (IL-6) for JAK1/JAK2 or Interferon-alpha (IFN-α) for JAK1/TYK2).

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Cell culture medium.

    • Lysis buffer containing phosphatase and protease inhibitors.

    • Antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

    • A detection method such as Western blotting, ELISA, or flow cytometry.

  • Procedure: a. Culture the cells to an appropriate density. b. Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours). c. Stimulate the cells with the chosen cytokine to activate the JAK-STAT pathway. d. After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract the proteins. e. Quantify the levels of p-STAT and total STAT using the chosen detection method. For Western blotting: i. Separate the protein lysates by SDS-PAGE. ii. Transfer the proteins to a membrane. iii. Probe the membrane with primary antibodies against p-STAT and total STAT. iv. Incubate with appropriate secondary antibodies. v. Visualize the protein bands using a chemiluminescence detection system. f. Normalize the p-STAT signal to the total STAT signal for each sample. g. Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control. h. Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular_Assay_Workflow start Start cell_culture Culture Cells start->cell_culture compound_incubation Pre-incubate with Compound cell_culture->compound_incubation cytokine_stimulation Stimulate with Cytokine compound_incubation->cytokine_stimulation cell_lysis Lyse Cells cytokine_stimulation->cell_lysis protein_quantification Quantify p-STAT and Total STAT (e.g., Western Blot) cell_lysis->protein_quantification data_analysis Analyze Data and Determine IC50 protein_quantification->data_analysis end End data_analysis->end

Caption: Workflow for a cellular STAT phosphorylation assay.

References

GS-829845 vs. Filgotinib: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the JAK1-selective inhibitors Filgotinib and its major active metabolite, GS-829845. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of the potency and selectivity of these two compounds.

Introduction

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines.[1][2] It is approved for the treatment of moderate to severe active rheumatoid arthritis.[1] Following oral administration, Filgotinib is rapidly metabolized to its primary active metabolite, this compound.[3][4] This metabolite also demonstrates a preferential inhibition of JAK1 and is understood to contribute significantly to the overall clinical activity of Filgotinib, in part due to its longer half-life.[5][6]

Mechanism of Action: The JAK-STAT Pathway

Both Filgotinib and this compound exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate gene expression. By selectively inhibiting JAK1, Filgotinib and this compound can modulate the signaling of a specific subset of pro-inflammatory cytokines.[2][7]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Transcription Gene Transcription pSTAT_dimer->Gene_Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Filgotinib_this compound Filgotinib / this compound Filgotinib_this compound->JAK1 Inhibits

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Filgotinib and this compound.

Potency Comparison

The potency of Filgotinib and this compound has been evaluated in various assays. Filgotinib is a potent inhibitor of JAK1, with significantly less activity against other JAK family members, demonstrating its selectivity. This compound is consistently reported to be approximately 10-fold less potent than its parent compound, Filgotinib, while maintaining a similar selectivity profile for JAK1.[3][4][5][6]

CompoundTargetIC50 (nM) - Biochemical AssaySelectivity vs. JAK1IC50 (µM) - Whole Blood Assay
Filgotinib JAK110[1]-0.629[3]
JAK228[1]2.8x17.5[5]
JAK3810[1]81x-
TYK2116[1]11.6x-
This compound JAK1~100 (estimated)-11.9[5]
JAK2~280 (estimated)~2.8x-
JAK3~8100 (estimated)~81x-
TYK2~1160 (estimated)~11.6x-

Note: IC50 values for this compound in the biochemical assay are estimated based on the consistently reported 10-fold lower potency compared to Filgotinib.

Experimental Protocols

The data presented in this guide are derived from two primary types of experimental assays: biochemical kinase assays and whole-blood assays.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Recombinant JAK Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme_Prep->Incubation Substrate_Prep Peptide Substrate Initiation Add ATP to Initiate Reaction Substrate_Prep->Initiation Inhibitor_Prep Serial Dilution of Filgotinib/GS-829845 Inhibitor_Prep->Incubation Incubation->Initiation Reaction_Incubation Incubate at Controlled Temperature Initiation->Reaction_Incubation Termination Stop Reaction Reaction_Incubation->Termination Detection Quantify Phosphorylated Substrate (e.g., TR-FRET) Termination->Detection Analysis Determine IC50 from Dose-Response Curve Detection->Analysis

Figure 2. General workflow for a biochemical kinase inhibition assay.

Methodology Outline:

  • Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a specific peptide substrate are prepared in an appropriate assay buffer. The test compounds (Filgotinib and this compound) are serially diluted to a range of concentrations.

  • Reaction: The JAK enzyme is pre-incubated with the test compound. The kinase reaction is then initiated by the addition of ATP. The mixture is incubated for a defined period at a controlled temperature.

  • Detection and Analysis: The reaction is terminated, and the amount of phosphorylated substrate is quantified using a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The concentration of the inhibitor required to reduce the kinase activity by 50% (IC50) is determined by fitting the data to a dose-response curve.

Whole-Blood Assay (STAT Phosphorylation)

This cell-based assay provides a more physiologically relevant assessment by measuring the inhibition of JAK-STAT signaling within whole blood.

Whole_Blood_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Cell Staining cluster_analysis Analysis Blood_Sample Collect Whole Blood Sample Inhibitor_Incubation Incubate with Filgotinib/GS-829845 Blood_Sample->Inhibitor_Incubation Cytokine_Stimulation Stimulate with Cytokine (e.g., IL-6) Inhibitor_Incubation->Cytokine_Stimulation Lysis_Fix_Perm Lyse RBCs, Fix & Permeabilize Leukocytes Cytokine_Stimulation->Lysis_Fix_Perm Antibody_Staining Stain with Fluorescent Antibodies (pSTAT) Lysis_Fix_Perm->Antibody_Staining Flow_Cytometry Acquire Data on Flow Cytometer Antibody_Staining->Flow_Cytometry Data_Analysis Quantify pSTAT Levels & Determine IC50 Flow_Cytometry->Data_Analysis

Figure 3. General workflow for a whole-blood STAT phosphorylation assay.

Methodology Outline:

  • Sample Preparation and Treatment: Freshly collected whole blood is incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: The blood is then stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 inhibition or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.

  • Cell Staining: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a STAT protein (pSTAT).

  • Flow Cytometry and Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer. The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

Filgotinib is a potent and selective JAK1 inhibitor. Its primary metabolite, this compound, also demonstrates a JAK1-selective profile but with an approximately 10-fold lower potency in biochemical and cellular assays. The extended half-life of this compound suggests that it plays a crucial role in the sustained therapeutic effect of Filgotinib. This comparative guide provides essential data and methodologies to aid researchers in the fields of immunology, inflammation, and drug discovery.

References

A Comparative Analysis of GS-829845 and Other Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical potency and selectivity of GS-829845, the primary active metabolite of the JAK1 inhibitor Filgotinib, against other prominent JAK inhibitors. The information herein is intended to assist researchers in evaluating the therapeutic potential and selectivity profiles of these compounds.

Introduction to this compound

This compound is the major and active metabolite of Filgotinib, an orally administered, preferential Janus kinase 1 (JAK1) inhibitor.[1][2][3] Following administration, Filgotinib is rapidly metabolized to this compound.[2][3] Notably, this compound exhibits a systemic exposure that is 16- to 20-fold higher than its parent compound, Filgotinib, and possesses a longer half-life. While it shares a similar JAK1 preferential selectivity profile with Filgotinib, its potency is approximately 10-fold lower.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and other JAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). A lower IC50 value indicates greater potency. The selectivity of a compound is determined by comparing its IC50 values across the different JAK isoforms.

Table 1: Biochemical IC50 Values of JAK Inhibitors (in nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound (Estimated) *10028081001160
Filgotinib 1028810116
Tofacitinib 3.24.11.6>100
Upadacitinib 4312023004700
Baricitinib 5.95.7>40053

*Estimated values for this compound are calculated based on the consistent reports of it being approximately 10-fold less potent than Filgotinib.

Table 2: Selectivity Ratios of JAK Inhibitors (JAKx IC50 / JAK1 IC50)

InhibitorJAK2 / JAK1JAK3 / JAK1TYK2 / JAK1
This compound (Estimated) *2.88111.6
Filgotinib 2.88111.6
Tofacitinib 1.30.5>31.3
Upadacitinib 2.853.5109.3
Baricitinib 1.0>67.89.0

*Selectivity ratios for this compound are based on the estimated IC50 values.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immune response and cellular proliferation. The binding of a ligand to its receptor induces the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene

Figure 1: The JAK-STAT Signaling Pathway.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. A widely used method is the in vitro biochemical kinase assay.

Protocol: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the general steps for determining the IC50 values of a test compound against JAK enzymes using a luminescence-based ADP-Glo™ Kinase Assay.

1. Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
  • Kinase-specific peptide substrate
  • Adenosine triphosphate (ATP)
  • Test compound (e.g., this compound) serially diluted in DMSO
  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent
  • 384-well white assay plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
  • Kinase Reaction:
  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 2.5 µL of a solution containing the JAK enzyme and its specific peptide substrate in Kinase Assay Buffer.
  • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer.
  • Incubate the plate at room temperature for 60 minutes.
  • ADP Detection:
  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30-60 minutes.
  • Data Acquisition: Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibition of the kinase.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A[label="Prepare Serial Dilutions\nof Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Compound/Vehicle\nto Assay Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Kinase and\nSubstrate Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Initiate Reaction\nwith ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Incubate at\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Stop Reaction and\nDeplete ATP (ADP-Glo™ Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Convert ADP to ATP and\nGenerate Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B[arrowhead=vee, color="#202124"]; B -> C [arrowhead=vee, color="#202124"]; C -> D [arrowhead=vee, color="#202124"]; D -> E [arrowhead=vee, color="#202124"]; E -> F [arrowhead=vee, color="#202124"]; F -> G [arrowhead=vee, color="#202124"]; G -> H [arrowhead=vee, color="#202124"]; H -> I[arrowhead=vee, color="#202124"]; I -> J [arrowhead=vee, color="#202124"]; J -> K [arrowhead=vee, color="#202124"]; }

Figure 2: Workflow for IC50 Determination.

Conclusion

This compound, as the primary active metabolite of Filgotinib, contributes significantly to the in vivo activity of the drug due to its high systemic exposure and long half-life. While being less potent than its parent compound, it maintains a similar JAK1-preferential inhibition profile. This comparative guide provides essential data and methodologies for researchers to contextualize the activity of this compound within the broader landscape of JAK inhibitors, facilitating informed decisions in drug discovery and development projects.

References

An In Vitro Comparison of the JAK Inhibitors GS-829845 and Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: GS-829845, the active metabolite of filgotinib, and tofacitinib. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

Introduction to this compound and Tofacitinib

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling pathways that regulate immune response and inflammation. Dysregulation of these pathways is implicated in a variety of autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

This compound is the major and active metabolite of filgotinib, a preferential JAK1 inhibitor.[1][2][3][4][5] Following administration of filgotinib, this compound is formed and is characterized by a longer half-life than its parent compound, contributing significantly to the overall therapeutic effect. It maintains a preferential inhibition profile for JAK1.

Tofacitinib is an established JAK inhibitor used in the treatment of several inflammatory conditions, including rheumatoid arthritis. It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2. By modulating the signaling of various cytokines, tofacitinib effectively reduces the inflammatory response.

Quantitative Comparison of In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of this compound and tofacitinib against the JAK isoforms in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition (IC50, nM)
CompoundJAK1JAK2JAK3TYK2Data Source(s)
This compound (estimated) ~100~280~8100~1160(Estimated as 10x Filgotinib IC50)
Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.616 - 34

Note: The IC50 values for this compound are estimated based on data for its parent compound, filgotinib, with multiple sources stating that this compound is approximately 10-fold less potent.

Table 2: Cellular Inhibition in Human Whole Blood (IC50, nM) - Inhibition of Cytokine-Induced STAT Phosphorylation
Cytokine Stimulus (Signaling Pathway)This compoundTofacitinibData Source(s)
IL-6 (JAK1/JAK2) 130088
IFN-α (JAK1/TYK2) 1100110
IL-15 (JAK1/JAK3) 160042
GM-CSF (JAK2/JAK2) >100004379
IFN-γ (JAK1/JAK2) 1200100
IL-4 (JAK1/JAK3) 200061
IL-2 (JAK1/JAK3) 190049

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK2->STAT2 Phosphorylation STAT Dimer STAT Dimer STAT1->STAT Dimer STAT2->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nuclear Translocation Cytokine Cytokine Cytokine->Cytokine Receptor Binding GS829845 This compound GS829845->JAK1 Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular STAT Phosphorylation Assay Recombinant JAK Recombinant JAK Inhibitor Incubation Inhibitor Incubation Recombinant JAK->Inhibitor Incubation ATP & Substrate ATP & Substrate Inhibitor Incubation->ATP & Substrate Signal Detection Signal Detection ATP & Substrate->Signal Detection IC50 Calculation_B IC50 Calculation_B Signal Detection->IC50 Calculation_B Whole Blood/PBMCs Whole Blood/PBMCs Inhibitor Treatment Inhibitor Treatment Whole Blood/PBMCs->Inhibitor Treatment Cytokine Stimulation Cytokine Stimulation Inhibitor Treatment->Cytokine Stimulation Fix & Permeabilize Fix & Permeabilize Cytokine Stimulation->Fix & Permeabilize pSTAT Staining pSTAT Staining Fix & Permeabilize->pSTAT Staining Flow Cytometry Flow Cytometry pSTAT Staining->Flow Cytometry IC50 Calculation_C IC50 Calculation_C Flow Cytometry->IC50 Calculation_C

References

Selectivity Profile of GS-829845: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

GS-829845, the principal active metabolite of the Janus kinase 1 (JAK1) inhibitor Filgotinib (formerly GLPG0634), plays a significant role in the therapeutic efficacy of its parent compound. This guide provides a comprehensive overview of the kinase selectivity profile of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. While extensive quantitative data from broad kinase panel screening against hundreds of kinases is not publicly available for this compound, this document synthesizes the existing data on its selectivity for JAK family members and outlines the experimental methodologies employed for such characterization.

Comparative Selectivity of this compound against JAK Kinases

This compound exhibits a preferential inhibition of JAK1, a profile that is qualitatively similar to its parent compound, Filgotinib.[1][2] However, its potency is approximately 10-fold lower than that of Filgotinib.[3][4][5] Studies have demonstrated that both Filgotinib and this compound show a significant selective inhibition of JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2.

One study reported an approximately 30-fold selective inhibition of JAK1 over JAK2-dependent signaling for both Filgotinib and its metabolite in cellular assays. This selectivity is a key characteristic, as the differential inhibition of JAK family members can influence the overall safety and efficacy profile of the therapeutic agent.

Kinase TargetThis compound Potency/SelectivityOther JAK Inhibitors (for context)
JAK1 Preferential InhibitorFilgotinib (approx. 10-fold more potent)
JAK2 Approx. 30-fold less potent inhibition compared to JAK1Varying degrees of inhibition by other JAK inhibitors
JAK3 Selective over JAK3Varying degrees of inhibition by other JAK inhibitors
TYK2 Selective over TYK2Varying degrees of inhibition by other JAK inhibitors
Broad Kinase Panel Data not publicly available-

Note: The table summarizes the currently available selectivity information for this compound. A comprehensive kinase panel screening with IC50 values against a wide range of kinases has not been published.

Experimental Protocols for Determining Kinase Selectivity

The selectivity of JAK inhibitors like this compound is typically determined through a combination of biochemical and cellular assays. Based on the available literature for Filgotinib and its metabolite, the following methodologies are commonly employed:

1. Biochemical Assays: These assays directly measure the inhibitory activity of the compound on purified kinase enzymes. Common formats include:

  • Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.
  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.

2. Cellular Assays: These assays assess the inhibitory effect of the compound on signaling pathways within a cellular context. For JAK inhibitors, a key assay is the STAT Phosphorylation Assay :

  • Principle: This assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
  • Methodology:
  • Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are treated with the test compound (e.g., this compound).
  • Specific cytokines are used to stimulate different JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).
  • The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of STAT proteins (pSTAT).
  • The levels of pSTAT are quantified using flow cytometry.
  • Selectivity Determination: By comparing the inhibition of pSTAT in response to different cytokine stimuli, the selectivity of the compound for different JAK kinases can be determined.

Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow

To further elucidate the mechanism of action and the methods for selectivity profiling, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocation GS829845 This compound GS829845->JAK1 Inhibition Cytokine Cytokine Cytokine->Cytokine Receptor cluster_workflow Kinase Selectivity Profiling Workflow start Start assay_prep Prepare Kinase Assay (e.g., Purified Enzyme or Whole Blood) start->assay_prep compound_add Add this compound (Varying Concentrations) assay_prep->compound_add stimulation Stimulate with Specific Cytokine (for cellular assays) compound_add->stimulation incubation Incubate stimulation->incubation readout Measure Kinase Activity or pSTAT Levels incubation->readout data_analysis Analyze Data (Calculate IC50/Selectivity) readout->data_analysis end End data_analysis->end

References

Head-to-Head Comparison: GS-829845 and Baricitinib in Inflammatory and Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: GS-829845, the active metabolite of filgotinib, and baricitinib. By examining their distinct selectivity profiles, and clinical trial data, this document aims to equip researchers, scientists, and drug development professionals with critical information for informed decision-making.

At a Glance: Key Differences

FeatureThis compound (as Filgotinib)Baricitinib
Primary Target Preferential JAK1 inhibitorJAK1 and JAK2 inhibitor
Parent Drug FilgotinibNot Applicable
Approved Indications Rheumatoid Arthritis (ex-US)Rheumatoid Arthritis, Alopecia Areata, COVID-19

Mechanism of Action and Signaling Pathway

Both this compound and baricitinib function by inhibiting the JAK-STAT signaling pathway, a crucial cascade in the inflammatory process. Cytokines, key signaling molecules in the immune system, bind to their receptors on the cell surface, activating associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs form dimers, translocate to the cell nucleus, and regulate the transcription of various pro-inflammatory genes. By competitively inhibiting the ATP-binding site of JAK enzymes, both this compound and baricitinib block this phosphorylation cascade, thereby downregulating the inflammatory response.

The key distinction lies in their selectivity for different JAK isoforms. This compound, as the active metabolite of the preferential JAK1 inhibitor filgotinib, primarily targets JAK1-dependent pathways. In contrast, baricitinib is a potent inhibitor of both JAK1 and JAK2. This difference in selectivity may influence their efficacy and safety profiles across different autoimmune and inflammatory conditions.

JAK-STAT Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Transcription Regulation GS829845 This compound (preferential JAK1) GS829845->JAK Inhibition Baricitinib Baricitinib (JAK1/JAK2) Baricitinib->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound and baricitinib.

In Vitro Kinase Inhibition Profile

The selectivity of JAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound ----
(as Filgotinib)1028810116
Baricitinib 5.95.7>40053

Note: Data for this compound is based on its parent compound, filgotinib. This compound is reported to be approximately 10-fold less potent than filgotinib.

Experimental Protocols: In Vitro Kinase Assays

A common method to determine the IC50 values of kinase inhibitors is a biochemical enzyme assay.

Kinase Assay Workflow start Start reagents Prepare Reagents: - Recombinant JAK enzyme - Peptide substrate - ATP - Test compound (this compound or Baricitinib) start->reagents incubation Incubate enzyme, substrate, ATP, and varying concentrations of the test compound reagents->incubation reaction Kinase reaction proceeds: Substrate is phosphorylated incubation->reaction detection Detect phosphorylated substrate (e.g., using a specific antibody or radioactivity) reaction->detection analysis Analyze results to determine the concentration of inhibitor that causes 50% inhibition (IC50) detection->analysis end End analysis->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2), a specific peptide substrate, and adenosine triphosphate (ATP) are prepared in a reaction buffer. The test compounds, this compound and baricitinib, are serially diluted to a range of concentrations.

  • Incubation: The JAK enzyme, peptide substrate, ATP, and the test compound are combined in the wells of a microplate and incubated at a controlled temperature for a specific duration to allow the kinase reaction to occur.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phospho-specific antibody in an ELISA-based format or by measuring the incorporation of radio-labeled phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Clinical Trial Comparison

Due to the absence of direct head-to-head clinical trials, this section presents a comparative summary of pivotal Phase 3 trial data for filgotinib (as a proxy for this compound's in vivo effects) and baricitinib in three key indications.

Rheumatoid Arthritis
TrialDrugPatient PopulationPrimary EndpointKey Efficacy Results
FINCH 1 Filgotinib 200mgMTX-IRACR20 at Week 1269.8% vs 51.2% for Adalimumab and 29.8% for Placebo
RA-BEAM Baricitinib 4mgMTX-IRACR20 at Week 1270% vs 61% for Adalimumab and 40% for Placebo

MTX-IR: Methotrexate-Inadequate Responder; ACR20: 20% improvement in American College of Rheumatology criteria.

Alopecia Areata
TrialDrugPatient PopulationPrimary EndpointKey Efficacy Results
- Filgotinib--Limited data available
BRAVE-AA1 Baricitinib 4mgSevere Alopecia Areata (SALT score ≥50)SALT score ≤20 at Week 3635.2% vs 5.3% for Placebo

SALT Score: Severity of Alopecia Tool score, measuring the percentage of scalp hair loss.

COVID-19
TrialDrugPatient PopulationPrimary EndpointKey Efficacy Results
- Filgotinib--Trials terminated
COV-BARRIER Baricitinib 4mgHospitalized adults with COVID-19Progression to high-flow oxygen, non-invasive ventilation, invasive mechanical ventilation, or death by day 28Did not meet primary endpoint, but showed a significant reduction in 28-day all-cause mortality (8.1% vs 13.1% for placebo)

Experimental Protocols: Clinical Trials

The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 clinical trials.

Clinical Trial Workflow start Patient Screening inclusion Inclusion Criteria: - Diagnosis of the target disease - Specific disease severity - Inadequate response to prior therapies start->inclusion exclusion Exclusion Criteria: - Certain comorbidities - Concomitant medications - Previous exposure to specific treatments inclusion->exclusion randomization Randomization exclusion->randomization treatment_a Treatment Arm A: Test Drug (e.g., this compound/Filgotinib or Baricitinib) randomization->treatment_a treatment_b Treatment Arm B: Comparator (Placebo or Active Control) randomization->treatment_b follow_up Follow-up Period: - Regular study visits - Efficacy assessments - Safety monitoring treatment_a->follow_up treatment_b->follow_up data_analysis Data Analysis: - Statistical comparison of endpoints between treatment arms follow_up->data_analysis results Results data_analysis->results

Caption: Generalized workflow for a randomized controlled clinical trial.

Key Methodological Components:

  • Study Design: The trials are typically multicenter, randomized, double-blind, and placebo- or active-controlled.

  • Patient Population: Specific inclusion and exclusion criteria are defined to ensure a homogenous study population with the target disease and severity.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug or a comparator. Both patients and investigators are blinded to the treatment allocation to minimize bias.

  • Treatment: The investigational drug is administered at a specified dose and frequency for a defined treatment period.

  • Endpoints: Primary and secondary endpoints are pre-specified to measure the efficacy and safety of the treatment. Efficacy endpoints are often standardized disease activity scores, while safety endpoints include the incidence of adverse events.

  • Statistical Analysis: Statistical methods are pre-defined to compare the outcomes between the treatment groups and determine the statistical significance of the findings.

Summary and Conclusion

This compound (via its parent compound filgotinib) and baricitinib are both effective inhibitors of the JAK-STAT pathway, but with distinct selectivity profiles. This compound is a preferential JAK1 inhibitor, whereas baricitinib is a dual inhibitor of JAK1 and JAK2. This difference in molecular targeting may contribute to variations in their clinical efficacy and safety across different inflammatory and autoimmune diseases.

While direct comparative clinical trial data is not available, the existing evidence suggests that both agents are effective in the treatment of rheumatoid arthritis. Baricitinib has also demonstrated significant efficacy in alopecia areata and has been approved for the treatment of hospitalized patients with COVID-19. Further research, including head-to-head clinical trials, would be beneficial to fully elucidate the comparative effectiveness and safety of these two important therapeutic agents.

Unveiling the Selectivity Profile of GS-829845: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the cross-reactivity profile of GS-829845, the primary active metabolite of the preferential Janus kinase 1 (JAK1) inhibitor, Filgotinib. This analysis provides a comparative assessment against other prominent JAK inhibitors, supported by experimental data and detailed methodologies.

This compound, a major contributor to the pharmacological activity of Filgotinib, exhibits a similar preferential inhibition profile for JAK1.[1][2][3] Understanding its selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes available quantitative data, outlines key experimental protocols for assessing kinase inhibitor selectivity, and visualizes the critical signaling pathways and experimental workflows.

Comparative Selectivity of this compound and Other JAK Inhibitors

The selectivity of JAK inhibitors is a critical determinant of their clinical profile. While this compound demonstrates a preference for JAK1, its activity against other JAK family members (JAK2, JAK3, and TYK2) and the broader kinome is essential to characterize. The following tables present a summary of the comparative inhibitory activity of this compound and other commercially available JAK inhibitors. It is important to note that this compound is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2][3]

Compound Target IC50 (nM) Selectivity vs. JAK1
This compound JAK1 Data not directly available, but stated to be ~10x less potent than Filgotinib-
JAK2>5-fold selective for JAK1[4]
JAK3Data not directly available
TYK2Data not directly available
Filgotinib JAK1 Potency is ~10x higher than this compound-
JAK2>5-fold selective for JAK1[1]
JAK3>5-fold selective for JAK1[1]
TYK2>5-fold selective for JAK1[1]
Tofacitinib JAK11.7 - 3.7[5]Pan-JAK inhibitor[6]
JAK21.8 - 4.1[5]
JAK30.75 - 1.6[5]
Upadacitinib JAK1Cellular IC50 ~60-fold lower than JAK2[7][8]Highly selective for JAK1[7][8]
JAK2Cellular IC50 ~60-fold higher than JAK1[7][8]
JAK3>100-fold selective for JAK1[7][8]
Baricitinib JAK1Low JAK1 selectivity (≤5.1-fold vs. non-JAK1 pathways)[4]Less selective than Filgotinib[4]
JAK2Low JAK1 selectivity (≤5.1-fold vs. non-JAK1 pathways)[4]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below is a representative methodology for a kinase inhibitor profiling assay, such as the KINOMEscan™ platform, which is widely used to assess the selectivity of small molecule inhibitors against a large panel of kinases.

KINOMEscan™ Assay Protocol

Objective: To quantitatively measure the binding affinity (Kd) of a test compound (e.g., this compound) against a comprehensive panel of human kinases.

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is quantified using qPCR of the DNA tag.

Materials:

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • KINOMEscan™ kinase panel.

  • Streptavidin-coated beads.

  • Immobilized, active-site directed ligands.

  • Assay buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical screening concentration is 10 µM. For Kd determination, an 11-point, 3-fold serial dilution is common.

  • Assay Plate Preparation: Add the DNA-tagged kinases, the immobilized ligand, and the streptavidin-coated beads to the wells of a microtiter plate.

  • Compound Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Elution: Elute the kinase-ligand complexes from the beads.

  • Quantification: Quantify the amount of eluted kinase-DNA tag using qPCR.

  • Data Analysis:

    • For single-concentration screening, the results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding.

    • For dose-response experiments, the Kd values are calculated by fitting the data to a standard binding isotherm model.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and a general workflow for kinase inhibitor profiling.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation GS829845 This compound GS829845->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow start Start: Test Compound (e.g., this compound) assay_prep Assay Preparation: - Kinase Panel - Immobilized Ligand - Beads start->assay_prep incubation Competitive Binding Incubation assay_prep->incubation wash Wash to Remove Unbound Components incubation->wash quantify Quantification (e.g., qPCR) wash->quantify data_analysis Data Analysis: - % Inhibition - Kd Determination quantify->data_analysis results Results: Selectivity Profile data_analysis->results

Caption: A generalized workflow for kinase inhibitor profiling.

References

Confirming GS-829845 Activity in Primary Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GS-829845, the primary active metabolite of the JAK1 inhibitor Filgotinib, with its parent drug and other leading JAK inhibitors. The data presented herein confirms the activity of this compound in primary human cells and offers a framework for its evaluation alongside alternative compounds.

This compound is a pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1] While Filgotinib itself is a potent inhibitor of JAK1, this compound is noteworthy due to its significantly longer half-life in plasma.[2] Understanding the activity of this metabolite in primary cells is crucial for a complete picture of Filgotinib's mechanism of action and its therapeutic effects. This guide summarizes the available quantitative data on the inhibitory activity of this compound and other key JAK inhibitors in primary human cells, details the experimental protocols for assessing this activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity in Primary Human Cells

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other JAK inhibitors in various primary human cell types. The IC50 values for this compound are estimated based on the widely reported finding that it is approximately 10-fold less potent than its parent compound, Filgotinib.

CompoundCell TypeAssay EndpointIC50 (nM)
This compound (Estimated) Human Whole BloodJAK1-dependent signaling~6290
Filgotinib Human Whole BloodJAK1-dependent signaling629[3][4]
Baricitinib Peripheral Blood Mononuclear Cells (PBMCs)IL-6-stimulated pSTAT344[2]
Tofacitinib Peripheral Blood Mononuclear Cells (PBMCs)IL-2-induced pSTAT531
Upadacitinib Cellular AssayJAK1 Inhibition14
CompoundCD4+ T CellsNK CellsMonocytes
IC50 (nM) for IL-6 induced pSTAT3 IC50 (nM) for IL-15 induced pSTAT5 IC50 (nM) for IFN-γ induced pSTAT1
Baricitinib 44-High Potency
Tofacitinib 73High PotencyReduced Potency
Upadacitinib --High Potency

Note: A direct experimental IC50 value for this compound in a primary cell-based assay was not available in the searched literature. The value presented is an estimation based on its reported 10-fold lower potency compared to Filgotinib.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A critical first step for assessing the activity of JAK inhibitors in primary immune cells is the isolation of PBMCs from whole blood.

Workflow for PBMC Isolation

cluster_0 PBMC Isolation from Whole Blood Whole_Blood Collect Whole Blood in Anticoagulant Tubes Dilution Dilute Blood with PBS Whole_Blood->Dilution Layering Layer Diluted Blood over Ficoll-Paque Dilution->Layering Centrifugation Centrifuge at 400 x g for 30 min Layering->Centrifugation Harvest Harvest Buffy Coat (PBMC Layer) Centrifugation->Harvest Washing Wash PBMCs with PBS Harvest->Washing Counting Count Cells and Assess Viability Washing->Counting

Caption: Workflow for isolating PBMCs from whole blood.

Methodology:

  • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).

  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.

  • Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

  • Resuspend the final PBMC pellet in an appropriate cell culture medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability using a method such as trypan blue exclusion.

Inhibition of STAT Phosphorylation Assay in Primary Cells

This assay is a cornerstone for evaluating the activity of JAK inhibitors, as it directly measures the downstream effects of JAK inhibition.

Signaling Pathway and Experimental Workflow

cluster_0 JAK-STAT Signaling Pathway cluster_1 Experimental Workflow Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Isolate_Cells Isolate Primary Cells (e.g., PBMCs) Pre-incubate Pre-incubate with JAK Inhibitor (e.g., this compound) Isolate_Cells->Pre-incubate Stimulate Stimulate with Cytokine (e.g., IL-6) Pre-incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Fluorescently-labeled anti-pSTAT Antibody Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: JAK-STAT pathway and assay workflow.

Methodology:

  • Cell Preparation: Isolate primary human cells (e.g., PBMCs, CD4+ T cells) as described previously.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the JAK inhibitor (e.g., this compound, Filgotinib, Tofacitinib) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway for 15-30 minutes at 37°C. For example:

    • IL-6: To assess JAK1/JAK2 activity.

    • IL-2 or IL-15: To assess JAK1/JAK3 activity.

    • IFN-γ: To assess JAK1/JAK2 activity.

  • Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., paraformaldehyde) to stop the signaling cascade. Then, permeabilize the cells with a permeabilization buffer (e.g., methanol or a saponin-based buffer) to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The data and protocols presented in this guide confirm that this compound, the primary active metabolite of Filgotinib, is an active inhibitor of the JAK1 signaling pathway in primary human cells. While it is less potent than its parent compound, its prolonged half-life suggests it contributes significantly to the overall therapeutic effect of Filgotinib. The provided comparative data with other leading JAK inhibitors and the detailed experimental methodologies offer a valuable resource for researchers in the field of immunology and drug development to further investigate the activity of this compound and other JAK inhibitors in relevant primary cell systems.

References

A Comparative Guide to the Reproducibility of GS-829845 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental results of GS-829845, the primary active metabolite of the JAK1 inhibitor Filgotinib, with other relevant Janus kinase (JAK) inhibitors. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of its performance based on available experimental data.

Introduction to this compound

This compound is the major and active metabolite of Filgotinib, an orally administered, selective inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Filgotinib is metabolized by carboxylesterase 2 to form this compound.[2] While this compound is approximately 10-fold less potent than its parent compound, it possesses a longer half-life and achieves higher systemic exposure, contributing significantly to the overall clinical efficacy of Filgotinib. The primary mechanism of action for both Filgotinib and this compound is the inhibition of the JAK/STAT signaling pathway, which is crucial in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.

Comparative Efficacy in Rheumatoid Arthritis

The efficacy of Filgotinib, and by extension this compound, has been extensively studied in clinical trials for rheumatoid arthritis. The primary endpoints in these trials often include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP). The combined exposure to Filgotinib and this compound is often used to assess the exposure-response relationship.

Phase 3 Clinical Trial Data (FINCH Program)

The FINCH clinical trial program evaluated the efficacy and safety of Filgotinib in patients with moderately to severely active rheumatoid arthritis.

Table 1: ACR Response Rates at Week 12 in the FINCH 1 & 2 Trials

Treatment GroupFINCH 1 (MTX-IR) ACR20 (%)FINCH 1 (MTX-IR) ACR50 (%)FINCH 1 (MTX-IR) ACR70 (%)FINCH 2 (bDMARD-IR) ACR20 (%)FINCH 2 (bDMARD-IR) ACR50 (%)FINCH 2 (bDMARD-IR) ACR70 (%)
Filgotinib 200 mg + MTX76.657.531.966.042.822.4
Filgotinib 100 mg + MTX69.849.326.157.534.615.5
Adalimumab + MTX (FINCH 1)70.548.627.5N/AN/AN/A
Placebo + MTX49.927.512.031.112.24.1

MTX-IR: Inadequate response to methotrexate; bDMARD-IR: Inadequate response to biologic disease-modifying antirheumatic drugs. Data from the FINCH 1 and FINCH 2 trials.

Table 2: DAS28-CRP <2.6 (Remission) Rates at Week 12 and 24 in the FINCH 1 & 2 Trials

Treatment GroupFINCH 1 (MTX-IR) Week 12 (%)FINCH 1 (MTX-IR) Week 24 (%)FINCH 2 (bDMARD-IR) Week 12 (%)FINCH 2 (bDMARD-IR) Week 24 (%)
Filgotinib 200 mg + MTX25.736.622.430.6
Filgotinib 100 mg + MTX21.625.815.526.1
Adalimumab + MTX (FINCH 1)21.427.1N/AN/A
Placebo + MTX8.111.67.512.2

Data from the FINCH 1 and FINCH 2 trials.

Phase 2 Clinical Trial Data (DARWIN Program)

The DARWIN trials were dose-finding studies that also provided significant efficacy data.

Table 3: ACR20 Response Rates at Week 12 in the DARWIN 1 Trial (in combination with MTX)

Treatment GroupACR20 Response (%)
Filgotinib 200 mg once daily69
Filgotinib 100 mg once daily64
Filgotinib 100 mg twice daily79
Placebo44

Data from the DARWIN 1 trial.

Comparative In Vitro Potency and Selectivity

This compound, along with Filgotinib, exhibits a preferential inhibition of JAK1 over other JAK family members. This selectivity is thought to contribute to its safety profile.

Table 4: In Vitro Inhibitory Activity (IC50) of JAK Inhibitors

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Filgotinib1028810116
This compound 110 410 >10000 1500
Tofacitinib1-3.220-1121-5.699-344
Upadacitinib43-59250-480>5000>5000
Baricitinib5.95.7>40053

IC50 values represent the concentration required for 50% inhibition. Data compiled from multiple sources and assays; direct comparison should be made with caution.

Experimental Protocols

JAK1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific JAK enzyme.

Protocol:

  • Compound Preparation: Serially dilute test compounds (e.g., this compound) in DMSO.

  • Assay Plate Preparation: Dispense 250 nL of the diluted compounds into a 384-well black plate.

  • Enzyme and Substrate Addition: Add 18 µL of a solution containing the recombinant GST-tagged catalytic domain of JAK1 and a peptide substrate to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 120 minutes at room temperature.

  • Reaction Quenching and Detection: Add 20 µL of a stop/detection buffer containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore.

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal, which is inversely proportional to the enzyme activity.

Clinical Trial Protocol for Efficacy Assessment (FINCH 2)

This protocol outlines the key elements of a Phase 3 clinical trial to evaluate the efficacy of Filgotinib in patients with an inadequate response to biologic DMARDs.

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Adults with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to at least one prior biologic DMARD.

  • Interventions: Patients are randomized to receive Filgotinib (100 mg or 200 mg once daily) or placebo, in addition to their stable background conventional synthetic DMARDs (csDMARDs).

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

  • Secondary Endpoints: Include ACR50 and ACR70 responses, change from baseline in DAS28-CRP, and assessments of physical function and health-related quality of life.

  • Data Analysis: Efficacy data are analyzed using non-responder imputation for the intent-to-treat population.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Gene Transcription pSTAT->Gene 5. Transcription Modulation GS829845 This compound GS829845->JAK1 Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: JAK Inhibition HTRF Assay

HTRF_Workflow A Compound Dilution (this compound) B Dispense to 384-well Plate A->B C Add JAK1 Enzyme & Peptide Substrate B->C D Pre-incubation (30 min) C->D E Initiate Reaction with ATP D->E F Incubate (120 min) E->F G Add Stop/Detection Reagent F->G H Read HTRF Signal G->H

Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) JAK1 inhibition assay.

Experimental Workflow: Phase 3 Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis P1 Patient Screening (RA diagnosis, inadequate response) P2 Informed Consent P1->P2 R1 Randomization P2->R1 T1 Filgotinib 200mg R1->T1 T2 Filgotinib 100mg R1->T2 T3 Placebo R1->T3 F1 Week 12 Assessment (Primary Endpoint: ACR20) T1->F1 T2->F1 T3->F1 F2 Week 24 Assessment (Secondary Endpoints) F1->F2 A1 Statistical Analysis (Non-responder imputation) F2->A1

Caption: High-level workflow of a Phase 3 clinical trial for a JAK inhibitor in rheumatoid arthritis.

References

Safety Operating Guide

Proper Disposal of GS-829845: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GS-829845 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of research-grade chemicals.

This compound is the major active metabolite of Filgotinib, a JAK1 preferential inhibitor.[1][2][3] In the context of clinical trials, the disposal of investigational medicinal products containing this compound is managed through site-specific Standard Operating Procedures (SOPs) or by returning the unused product to the sponsor, Gilead Sciences. For laboratory research settings, a more general and cautious approach to waste management is necessary in the absence of specific manufacturer guidelines.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should adhere to fundamental safety and environmental principles. These include minimizing waste generation, properly segregating and storing waste, using appropriate and clearly labeled containers, and working with licensed hazardous waste disposal services.[4][5]

Waste Characterization and Segregation

The first crucial step is to characterize the waste. Since specific hazard data for this compound is limited, it should be treated as a potentially hazardous substance. General laboratory chemical waste is categorized based on four characteristics:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The capacity to cause harm if ingested, inhaled, or absorbed.

This compound waste should be segregated from other waste streams to prevent accidental reactions. It is critical to never mix incompatible wastes. For instance, acidic waste should be kept separate from basic waste, and oxidizing agents should not be stored with organic compounds.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. Based on the Safety Data Sheet for the parent compound, Filgotinib, which may cause skin and eye irritation, the following PPE is recommended:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or fume hood
Waste Collection and Containerization

Proper containment of this compound waste is essential to prevent leaks and exposure.

  • Use Compatible Containers: Collect waste in containers that are chemically resistant and have a secure, leak-proof lid. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.

  • Label Containers Clearly: As soon as waste is added, label the container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of waste generation.

  • Segregation: Store this compound waste segregated from other incompatible chemicals within the SAA.

  • Secondary Containment: Use secondary containment, such as a tray or bin, to capture any potential leaks from the primary waste container.

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons, and one quart for acutely toxic wastes.

Arranging for Disposal

Hazardous chemical waste must be disposed of through a licensed environmental services company.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide guidance on the proper procedures for waste pickup and will have contracts with approved hazardous waste vendors.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste vendor.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Empty Containers: To be considered non-hazardous, a chemical container must be "empty" according to regulatory standards. This typically involves triple-rinsing the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash or recycled, depending on institutional policies.

Experimental Protocols

As this compound is an investigational compound, specific experimental protocols involving its use are proprietary to the developing and sponsoring organizations. For detailed methodologies, researchers should refer to the specific study protocols provided by Gilead Sciences for authorized clinical and preclinical research.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and key relationships in the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate this compound Waste Generate this compound Waste Characterize as Potentially Hazardous Characterize as Potentially Hazardous Generate this compound Waste->Characterize as Potentially Hazardous Segregate from Incompatible Wastes Segregate from Incompatible Wastes Characterize as Potentially Hazardous->Segregate from Incompatible Wastes Use Compatible, Sealed Container Use Compatible, Sealed Container Segregate from Incompatible Wastes->Use Compatible, Sealed Container Affix Hazardous Waste Label Affix Hazardous Waste Label Use Compatible, Sealed Container->Affix Hazardous Waste Label Store in Designated SAA Store in Designated SAA Affix Hazardous Waste Label->Store in Designated SAA Use Secondary Containment Use Secondary Containment Store in Designated SAA->Use Secondary Containment Contact EHS for Pickup Contact EHS for Pickup Use Secondary Containment->Contact EHS for Pickup Licensed Vendor Disposal Licensed Vendor Disposal Contact EHS for Pickup->Licensed Vendor Disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_hazards Potential Hazards cluster_controls Control Measures This compound This compound Unknown Toxicity Unknown Toxicity This compound->Unknown Toxicity Potential Irritant Potential Irritant This compound->Potential Irritant Segregation Segregation This compound->Segregation PPE PPE Unknown Toxicity->PPE Ventilation Ventilation Unknown Toxicity->Ventilation Secure Containment Secure Containment Unknown Toxicity->Secure Containment Potential Irritant->PPE Potential Irritant->Secure Containment

Caption: Logical relationships between this compound's potential hazards and necessary safety controls.

References

Safeguarding Research: A Comprehensive Guide to Handling GS-829845

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling GS-829845. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent exposure to this potent Janus kinase (JAK1) preferential inhibitor. The following procedures detail the necessary personal protective equipment (PPE), handling and storage requirements, and disposal methods.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Disposable gown/lab coat- Safety glasses with side shields or safety goggles- N95 or higher rated respirator
Solution Preparation and Handling - Nitrile gloves- Disposable gown/lab coat- Safety glasses with side shields or safety goggles
General Laboratory Operations - Nitrile gloves- Lab coat- Safety glasses

Note: All PPE should be donned before handling the compound and doffed in a designated area to prevent cross-contamination. Hands should be thoroughly washed with soap and water after removing gloves.

Safe Handling and Storage Protocols

This compound is the main active metabolite of Filgotinib and should be handled with care.[1] While specific occupational exposure limits have not been established, its pharmacological activity warrants stringent safety measures.

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and contact your institution's environmental health and safety (EHS) department.

  • If the package is intact, transfer it to the laboratory for unpacking.

  • Wear appropriate PPE (nitrile gloves and lab coat) during unpacking.

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Keep the compound away from direct sunlight and sources of ignition.

  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Weighing and Solution Preparation:

  • All weighing of solid this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize the risk of inhalation.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Spill and Disposal Management

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, a disposable gown, and double gloves.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, contact your institution's EHS department immediately.

  • Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a rinse with water).

Waste Disposal:

  • All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste stream management.

This compound Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Appearance Solid
Chemical Stability Stable under recommended storage conditions
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store Package Intact Handle_Damage Isolate & Contact EHS Inspect->Handle_Damage Package Damaged Weigh Weigh Solid in Hood Prepare Prepare Solution Weigh->Prepare Dispose Dispose as Hazardous Waste Prepare->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.